molecular formula C13H12ClNO2S B1607417 N-(2-chlorophenyl)-4-methylbenzenesulfonamide CAS No. 6380-05-8

N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B1607417
CAS No.: 6380-05-8
M. Wt: 281.76 g/mol
InChI Key: GOEWZPICEGNTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-4-methylbenzenesulfonamide, with the CAS number 6380-05-8, is an organic compound with the molecular formula C13H12ClNO2S and a molecular weight of 281.76 g/mol . This molecule features a bent geometry at the sulfur atom, with the two aromatic rings—a 4-methylphenyl group and a 2-chlorophenyl group—oriented at a significant dihedral angle of 71.6° relative to each other . A key structural feature is an intramolecular N—H···Cl hydrogen bond, which influences its conformation . In the solid state, the crystal structure is stabilized by pairs of intermolecular N—H···O hydrogen bonds that form inversion-related dimers . The compound can be synthesized from the reaction of 2-chloroaniline with p-toluenesulfonyl chloride . Researchers utilize this sulfonamide as a model compound in crystallographic and structural studies to understand the effects of substituents on the molecular and supramolecular structures of N-(aryl)arylsulfonamides . Its well-defined hydrogen-bonding motifs make it valuable for investigating intermolecular interactions in the solid state. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEWZPICEGNTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213253
Record name N-(2-Chlorophenyl)-p-toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6380-05-8
Record name N-(2-Chlorophenyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6380-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-p-toluenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25015
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chlorophenyl)-p-toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chlorophenyl)-p-toluenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical properties of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. First introduced to medicine in the 1930s with the discovery of prontosil, sulfonamides became the first class of synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections before the advent of penicillin[1][2]. Beyond their historical significance, sulfonamide derivatives continue to be a fertile ground for drug discovery, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties[1][3][4]. Their success stems from the group's ability to act as a versatile pharmacophore and a stable, synthetically accessible scaffold that can be readily modified to tune biological activity and physicochemical properties[2]. This guide focuses on a specific derivative, N-(2-chlorophenyl)-4-methylbenzenesulfonamide, providing a comprehensive overview of its chemical properties, synthesis, and characterization for researchers engaged in drug development and synthetic chemistry.

Molecular Profile: N-(2-chlorophenyl)-4-methylbenzenesulfonamide

N-(2-chlorophenyl)-4-methylbenzenesulfonamide (also known as N-(2-chlorophenyl)-p-toluenesulfonamide) is a synthetic organosulfur compound that marries the well-established p-toluenesulfonyl (tosyl) group with a 2-chloroaniline moiety. This combination of a potentially biologically active aniline derivative with the sulfonamide linker makes it a compound of interest for further synthetic elaboration and biological screening.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in various solvents, its potential for membrane permeability, and for quality control purposes.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNO₂S[5][6]
Molecular Weight 281.76 g/mol [5][6]
CAS Number 6380-05-8[5][6]
Appearance White crystalline solid[7]
Melting Point 102 °C (recrystallized from ethanol)[5]
pKa (Predicted) 8.19 ± 0.10[5]
Density (Predicted) 1.362 ± 0.06 g/cm³[5]
Boiling Point (Predicted) 412.2 ± 55.0 °C[5]
Solubility Soluble in polar organic solvents; recrystallized from dilute ethanol.[8] Generally, sulfonamides show moderate solubility in water, which can be temperature-dependent.[7]

Synthesis and Mechanistic Rationale

The most direct and common method for synthesizing N-aryl sulfonamides is the reaction of an arylsulfonyl chloride with a primary or secondary amine. For the title compound, this involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and 2-chloroaniline.

Synthetic Workflow

The reaction is typically performed in the presence of a base, such as pyridine, which serves a dual purpose: it acts as a solvent and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

SynthesisWorkflow cluster_reactants reagents Reactants TosylCl 4-Methylbenzenesulfonyl Chloride (TsCl) Chloroaniline 2-Chloroaniline Pyridine Pyridine (Base/Solvent) TosylCl->Pyridine + Chloroaniline->Pyridine + Product N-(2-chlorophenyl)-4- methylbenzenesulfonamide Pyridine->Product Reflux

Caption: General synthesis workflow for N-(2-chlorophenyl)-4-methylbenzenesulfonamide.

Reaction Mechanism

The underlying mechanism is a classic nucleophilic attack. The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as the nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. The sulfonyl group's sulfur atom is highly electron-deficient due to the presence of two strongly electronegative oxygen atoms and a chlorine atom. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base (pyridine) to yield the final stable sulfonamide.

Mechanism start 2-Chloroaniline (Nu) + Tosyl Chloride (E+) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack (N on S) product_HCl Product + HCl intermediate->product_HCl Chloride Elimination final_product Final Product + Pyridinium Chloride product_HCl->final_product Deprotonation by Pyridine

Caption: Simplified reaction mechanism for sulfonamide formation.

Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups within the molecule. For arylsulfonamides, several characteristic absorption bands are expected[9].

Vibrational ModeFrequency Range (cm⁻¹)Significance
N–H Stretch 3390 – 3323Confirms the presence of the secondary amine in the sulfonamide linkage.
Aromatic C–H Stretch ~3100 – 3000Indicates the presence of the two benzene rings.
Asymmetric SO₂ Stretch 1344 – 1317Strong absorption, characteristic of the sulfonyl group.
Symmetric SO₂ Stretch 1187 – 1147Strong absorption, also characteristic of the sulfonyl group.
S–N Stretch 924 – 906Confirms the formation of the sulfur-nitrogen bond.

The presence of strong bands in the 1344-1317 cm⁻¹ and 1187-1147 cm⁻¹ regions is a definitive indicator of successful sulfonamide formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton.

    • Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, typically found around δ 2.3-2.4 ppm.

    • Aromatic Protons (Ar-H): A complex series of multiplets in the region of δ 7.0-8.0 ppm, integrating to 8 protons. The protons on the tosyl ring will appear as two doublets (an AA'BB' system), while the protons on the 2-chlorophenyl ring will show a more complex splitting pattern due to the chlorine substituent.

    • Amine Proton (-NH-): A broad singlet that can appear over a wide range (often δ 9-11 ppm), and its chemical shift can be concentration and solvent dependent. This peak will disappear upon D₂O exchange, a key confirmatory test.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms[6]. One would expect to see 13 distinct signals (unless there is accidental peak overlap): one for the methyl carbon (~21 ppm) and twelve for the aromatic carbons (typically in the δ 110-145 ppm range).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns[6].

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 281. A characteristic isotopic pattern, the [M+2]⁺ peak at m/z 283 with approximately one-third the intensity of the [M]⁺ peak, will confirm the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond, leading to characteristic fragment ions corresponding to the tosyl cation (m/z 155) and the 2-chlorophenylaminyl radical cation or related fragments.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. A study on N-(2-chlorophenyl)-4-methylbenzenesulfonamide has revealed precise bond lengths, angles, and intermolecular interactions[8].

  • Molecular Conformation: The molecule is bent at the sulfur atom, with a C–SO₂–NH–C torsion angle of -54.8°. The two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 71.6°[8].

  • Intramolecular Hydrogen Bonding: An intramolecular N–H⋯Cl hydrogen bond is observed, which influences the conformation of the N-H bond[8].

  • Intermolecular Interactions: In the crystal lattice, molecules form inversion-related dimers through pairs of intermolecular N–H⋯O hydrogen bonds. This interaction is a common structural motif in sulfonamides and is crucial for the stability of the crystal structure[8].

HydrogenBonding cluster_0 cluster_1 N1 N-H O2 O=S=O N1->O2 H-Bond O1 O=S=O N2 H-N N2->O1 H-Bond

Caption: Dimer formation via intermolecular N-H···O hydrogen bonds.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of the title compound.

Synthesis Protocol

This protocol is adapted from established literature procedures[8].

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloroaniline (1.0 eq) in a minimal amount of pyridine.

  • Addition of Tosyl Chloride: To the stirred solution, add 4-methylbenzenesulfonyl chloride (1.05 eq) portion-wise. The addition may be exothermic; maintain the temperature with a water bath if necessary.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.

  • Purification: Recrystallize the crude solid from dilute ethanol to obtain pure N-(2-chlorophenyl)-4-methylbenzenesulfonamide as a white crystalline solid.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and characterize using IR, NMR, and MS as described in Section 3.0.

Characterization Workflow

Characterization Start Purified Solid Product MP Melting Point Analysis Start->MP IR IR Spectroscopy Start->IR NMR NMR (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS Final Structure Confirmed MP->Final Purity Check IR->Final Functional Groups NMR->Final C-H Framework MS->Final Molecular Weight

Caption: A logical workflow for the structural validation of the final product.

Conclusion

N-(2-chlorophenyl)-4-methylbenzenesulfonamide is a readily synthesized compound that serves as an excellent case study for the fundamental chemical properties of the sulfonamide class. Its characterization relies on a standard suite of analytical techniques that together provide an unambiguous structural confirmation. The detailed crystallographic data available offers profound insight into its solid-state conformation and the non-covalent interactions that govern its crystal packing. As a functionalized scaffold, it holds potential as an intermediate for the development of more complex molecules with tailored biological activities, continuing the long and successful legacy of sulfonamides in the field of drug discovery.

References

  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. Available at: [Link][3]

  • Sulfonamide derivative: Significance and symbolism. (2025). Avicenna Journal of Medical Biochemistry. Available at: [Link][4]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Available at: [Link][1]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Taylor & Francis Online. Available at: [Link][2]

  • N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | C13H12ClNO2S. PubChem. Available at: [Link][6]

  • N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link][8]

  • Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Available at: [Link][9]

  • Solubility of 4-methylbenzenesulfonamide. Solubility of Things. Available at: [Link][7]

Sources

Technical Guide: Crystal Structure Analysis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the crystal structure, synthesis, and supramolecular features of N-(2-chlorophenyl)-4-methylbenzenesulfonamide . It is designed for researchers in medicinal chemistry and crystallography, focusing on the structural determinants that influence biological activity and solid-state stability.

Executive Summary

N-(2-chlorophenyl)-4-methylbenzenesulfonamide (C₁₃H₁₂ClNO₂S) represents a critical scaffold in the study of sulfonamide pharmacophores. Its crystal structure reveals a specific syn-clinal conformation stabilized by a rare intramolecular


 hydrogen bond, a feature that significantly restricts conformational freedom and influences receptor binding affinity. This guide details the synthesis, crystallographic parameters, and Hirshfeld surface analysis required to characterize this compound.[1][2][3]

Chemical Context & Synthesis

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting antibacterial (carbonic anhydrase inhibition), anticancer, and anti-inflammatory properties. The introduction of an ortho-chloro substituent on the N-phenyl ring creates steric and electronic effects that modulate the acidity of the sulfonamide nitrogen and the lipophilicity of the molecule.

Synthesis Protocol

The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann reaction conditions).

Reagents:

  • Substrate: 2-Chloroaniline (1.0 eq)

  • Electrophile: 4-Methylbenzenesulfonyl chloride (Tosyl chloride) (1.1 eq)

  • Base: Pyridine (Solvent/Catalyst) or Sodium Carbonate (aq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-chloroaniline in dry pyridine at

    
    .
    
  • Addition: Add tosyl chloride portion-wise to maintain temperature

    
    .
    
  • Reflux: Heat the mixture to reflux for 2–4 hours to ensure completion.

  • Quenching: Pour the reaction mixture into ice-cold water/HCl to precipitate the crude sulfonamide.

  • Purification: Filter the precipitate and wash with cold water.

  • Crystallization: Recrystallize from dilute ethanol via slow evaporation at room temperature to obtain X-ray quality single crystals (prisms).

Reaction Workflow Visualization

SynthesisWorkflow Start 2-Chloroaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + Pyridine, 0°C Reagent p-Toluenesulfonyl Chloride (Electrophile) Reagent->Inter Product Crude Sulfonamide Inter->Product - HCl Reflux 3h Crystal Single Crystal (Monoclinic Prisms) Product->Crystal Recrystallization (EtOH, Slow Evap)

Figure 1: Synthetic pathway and crystallization workflow for N-(2-chlorophenyl)-4-methylbenzenesulfonamide.

Crystallographic Characterization

The definitive structure was reported by Gowda et al. (2009).[4] The compound crystallizes in the Monoclinic system.[4][5][6]

Crystal Data Table
ParameterValue
Formula C₁₃H₁₂ClNO₂S
Molecular Weight 281.75 g/mol
Crystal System Monoclinic
Space Group

(inferred from Z=4 & systematic absences)
a (

)
8.661(1)
b (

)
9.949(1)
c (

)
15.509(1)

(

)
99.384(8)
Volume (

)
1318.5(2)
Z 4
Density (

)
~1.42 g/cm³
Molecular Conformation

The molecule adopts a "bent" conformation around the sulfur atom.[4]

  • Torsion Angle (

    
    ):  The 
    
    
    
    torsion angle is approximately -54.8(2)° . This indicates a gauche orientation, which is typical for sulfonamides to minimize steric clash between the sulfonyl oxygens and the aromatic rings.
  • Ring Orientation: The dihedral angle between the tolyl ring and the chlorophenyl ring is 71.6(1)° , creating a "butterfly-like" shape.

Supramolecular Architecture

The stability of the solid state is governed by a hierarchy of hydrogen bonding interactions.

Intramolecular Interaction ( )

A distinctive feature of this structure is the intramolecular hydrogen bond between the sulfonamide nitrogen (


) and the ortho-chlorine atom.
  • Effect: This locks the N-phenyl ring into a specific orientation relative to the sulfonamide core, reducing entropic penalty upon binding to biological targets (rigidification).

Intermolecular Packing ( )

The primary intermolecular force is the classical hydrogen bond between the N-H donor and a sulfonyl oxygen acceptor (


).
  • Geometry: These interactions typically form centrosymmetric dimers (Inversion Dimers).

  • Graph Set Motif:

    
    . Two molecules pair up, forming an eight-membered ring involving two N atoms and two O atoms.
    
Packing Logic Diagram

CrystalPacking MolA Molecule A Dimer Centrosymmetric Dimer (R2,2(8) Motif) MolA->Dimer N-H...O Bond MolB Molecule B (Inversion Related) MolB->Dimer N-H...O Bond Lattice 3D Crystal Lattice Dimer->Lattice Van der Waals & Pi-Stacking

Figure 2: Supramolecular assembly showing the formation of inversion dimers via hydrogen bonding.

Hirshfeld Surface Analysis

For researchers replicating this analysis, Hirshfeld surface mapping (using CrystalExplorer) is the standard for quantifying these interactions.

Methodology
  • Surface Mapping: Map the

    
     (normalized distance) onto the Hirshfeld surface.[1][2][6]
    
  • Color Code:

    • Red: Distances shorter than sum of van der Waals radii (Hydrogen bonds).

    • White: Distances equal to van der Waals radii.

    • Blue: Distances longer than van der Waals radii.

Interpretation of Fingerprint Plots
  • The Red Spots: On the

    
     surface, you will observe two distinct deep red spots. These correspond to the strong 
    
    
    
    and
    
    
    contacts from the intermolecular dimer formation.
  • The Spikes: In the 2D fingerprint plot:

    • Sharp Spikes: Two symmetrical sharp spikes pointing to the bottom left indicate strong hydrogen bonding (

      
       interactions).
      
    • Central Area: A broad region corresponds to

      
       contacts (van der Waals forces), which usually comprise the largest percentage of the surface area (~40-50%).
      
    • Wings: Smaller "wings" may appear due to

      
       (
      
      
      
      ) interactions involving the aromatic rings.

Biological Implications

Understanding this structure aids in drug design:

  • Lipophilicity: The ortho-chloro group increases lipophilicity (

    
    ), enhancing membrane permeability compared to the unsubstituted analog.
    
  • Binding Pocket Fit: The twisted conformation (dihedral angle ~71°) suggests this molecule binds best to deep, hydrophobic pockets rather than flat clefts. The intramolecular

    
     bond pre-organizes the molecule, potentially reducing the energy cost of binding to enzymes like Carbonic Anhydrase.
    

References

  • Primary Crystal Structure: Gowda, B. T., et al. (2009). "N-(2-Chlorophenyl)-4-methylbenzenesulfonamide."[4][7] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1088.

  • Hirshfeld Methodology: Spackman, M. A., & Jayatilaka, D. (2009).[2] "Hirshfeld surface analysis."[1][6][8] CrystEngComm, 11(1), 19-32.

  • General Synthesis: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

theoretical DFT calculations for N-aryl sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Computational Pharmacophore Modelling: A Theoretical DFT Guide for N-Aryl Sulfonamide Derivatives

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing N-aryl sulfonamide derivatives using Density Functional Theory (DFT). Sulfonamides (


), a cornerstone of medicinal chemistry (e.g., carbonic anhydrase inhibitors, antibacterials), possess complex electronic environments due to the hypervalent sulfur atom and the 

conjugation of the N-aryl moiety.

This guide moves beyond basic geometry optimization, detailing a self-validating protocol for predicting reactivity descriptors (HOMO-LUMO), spectroscopic signatures (IR/NMR), and binding potential (MEP). It is designed for application scientists seeking to reduce wet-lab attrition by validating electronic stability and reactivity in silico.

Theoretical Framework: The Sulfonamide Challenge

The N-aryl sulfonamide pharmacophore presents unique challenges for quantum mechanical modeling:

  • Hypervalency: The

    
     group requires basis sets capable of describing expanded valence shells (polarization functions).
    
  • Lone Pair Interactions: The nitrogen lone pair (

    
    ) interacts with the aromatic ring (
    
    
    
    ) and the sulfonyl group (
    
    
    ), dictating the molecule's conformational preference (twisted vs. planar).
  • Solvation: These drugs operate in physiological fluids; gas-phase calculations often fail to predict the correct tautomeric state.

Computational Methodology (The Protocol)

Directive: This protocol is optimized for accuracy/cost efficiency using Gaussian/GAMESS standards.

Step 1: Model Chemistry Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic pharmacophores. However, for systems dominated by weak interactions (stacking), M06-2X is recommended due to better dispersion corrections.

  • Basis Set: 6-311++G(d,p) .[1]

    • Why? The ++ (diffuse functions) are critical for describing the lone pairs on Oxygen and Nitrogen and the anionic character often found in sulfonamide salts. The (d,p) (polarization) is mandatory for the sulfur atom to allow d-orbital participation.

Step 2: Geometry Optimization & Frequency Analysis
  • Input: 3D coordinates (from ChemDraw/Avogadro).

  • Route: Opt Freq B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Water)

  • Validation: Ensure no imaginary frequencies (NIMAG=0).

    • Self-Validating Check: If a negative frequency appears (e.g.,

      
      ), the structure is a transition state, not a minimum. Displace coordinates along the normal mode and re-optimize.
      
Step 3: Solvent Modeling

Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density).

  • Causality: Sulfonamides often undergo

    
    -dependent ionization. Gas-phase calculations overestimate the stability of the neutral form compared to the zwitterionic or anionic forms found in blood plasma.
    
Visualization: The Computational Workflow

DFT_Workflow Start Initial Structure (ChemDraw 3D) Method Method Selection B3LYP / 6-311++G(d,p) Solvent: PCM (Water) Start->Method Opt Geometry Optimization & Freq Calculation Method->Opt Check Imaginary Freq? Opt->Check Correct Displace Coordinates Check->Correct Yes (< 0) Analysis Property Analysis (NBO, MEP, HOMO-LUMO) Check->Analysis No (Minima) Correct->Opt Docking Export for Docking (AutoDock/Gold) Analysis->Docking

Figure 1: Step-by-step computational workflow ensuring convergence to a true local minimum before property extraction.

Electronic & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is the primary indicator of kinetic stability.
  • HOMO: Localized on the N-aryl ring (electron donor).

  • LUMO: Localized on the

    
     and electron-withdrawing substituents (electron acceptor).
    
  • Correlation: A lower

    
     implies "softer" molecules, which are generally more polarizable and more reactive toward biological receptors (Soft Acid-Base Theory).
    

Table 1: Key Reactivity Descriptors & Formulas

DescriptorFormulaBiological Significance
Energy Gap (

)

Inverse measure of stability; low gap = high reactivity.
Chemical Hardness (

)

Resistance to charge transfer. Hard drugs bind hard receptors.
Electrophilicity Index (

)

Propensity to accept electrons; critical for covalent inhibitors.
Chemical Potential (

)

Direction of electron flow (Drug

Receptor).

Note:


 and 

(Koopmans' theorem).
Molecular Electrostatic Potential (MEP)

MEP maps are vital for predicting non-covalent bonding (hydrogen bonding,


 stacking).
  • Red Regions (Negative): Oxygen atoms of

    
    . These act as H-bond acceptors.
    
  • Blue Regions (Positive): The sulfonamide -NH proton. This is the H-bond donor, critical for binding to the Zinc active site in enzymes like Carbonic Anhydrase.

Structural Analysis: The NBO Perspective

Standard orbital analysis often misses the subtle stereoelectronic effects in sulfonamides. Natural Bond Orbital (NBO) analysis is required to quantify the anomeric effect .

  • Key Interaction:

    
    
    
  • Interpretation: The delocalization of the Nitrogen lone pair into the antibonding orbital of the S-O bond strengthens the S-N bond (shortening it) and weakens the S-O bond. This interaction is responsible for the barrier to rotation around the S-N bond, locking the drug into a specific conformation that may (or may not) fit the target protein.

Visualization: Reactivity Logic

Reactivity_Logic Orbital FMO Calculation (HOMO/LUMO) Gap Band Gap (ΔE) Orbital->Gap Softness Global Softness (S) High S = High Reactivity Gap->Softness Inverse Relation BioAct Biological Activity (e.g., Enzyme Inhibition) Softness->BioAct Correlation

Figure 2: Logical flow connecting quantum mechanical orbital energies to macroscopic biological activity.

Spectroscopic Validation

To ensure the calculated structure matches the synthesized compound, compare experimental vs. theoretical spectra.[2][3]

  • Vibrational Spectroscopy (IR):

    • Scaling: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) frequencies by ~5%. Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)).

    • Marker Bands: Look for asymmetric

      
       stretch (
      
      
      
      ) and symmetric
      
      
      stretch (
      
      
      ).
  • NMR (GIAO Method):

    • Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

    • Calculate shielding tensors in DMSO solvent (PCM) to match experimental conditions.

References

  • Methodology & Basis Sets: "B3LYP/6-311+G(d,p) optimized structures of the sulfonamides investigated." ResearchGate.[4][5] Link

  • Biological Correlation (HOMO-LUMO): "Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives... HOMO and LUMO are pivotal physicochemical parameters influencing the biological activity."[6] ACS Publications. Link

  • Electrostatic Potential (MEP): "Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis."[7] ChemRxiv. Link

  • NBO & S-N Interactions: "Theoretical studies on S–N interactions in sulfonamides." ResearchGate.[4][5] Link

  • Anticancer Applications: "Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches." MDPI. Link

Sources

Solubility Profile of N-(2-chlorophenyl)-4-methylbenzenesulfonamide in Organic Solvents: A Methodological Framework for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy.[1][2] N-(2-chlorophenyl)-4-methylbenzenesulfonamide (CAS: 6380-05-8) is a sulfonamide-based compound whose physicochemical properties, particularly its solubility in various organic solvents, are paramount for process development, purification, crystallization, and formulation design.[3][4] This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. While specific experimental data for this molecule is not widely published, this document outlines the authoritative methodologies, explains the causal reasoning behind experimental choices, and presents an illustrative data set to guide researchers. We detail the equilibrium shake-flask method, the gold standard for solubility determination, coupled with High-Performance Liquid Chromatography (HPLC) for robust quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of the solubility characteristics of N-(2-chlorophenyl)-4-methylbenzenesulfonamide and related compounds.

Introduction: The Critical Role of Solubility in Drug Development

N-(2-chlorophenyl)-4-methylbenzenesulfonamide is an organic molecule belonging to the sulfonamide class of compounds. Its chemical structure, featuring two aromatic rings and key functional groups, dictates its intermolecular interactions and, consequently, its solubility behavior.

Key Molecular Information:

  • IUPAC Name: N-(2-chlorophenyl)-4-methylbenzenesulfonamide[5]

  • CAS Number: 6380-05-8[5]

  • Molecular Formula: C₁₃H₁₂ClNO₂S[5]

  • Molecular Weight: 281.76 g/mol [5]

The solubility of an API is defined as the equilibrium amount of the solid compound that can be dissolved in a specific solvent system at a given temperature and pressure.[6] This parameter is not merely a physical constant but a crucial piece of data that influences the entire drug development pipeline:

  • Process Chemistry & Purification: Knowledge of solubility is essential for designing efficient crystallization processes, which are used to purify the API and achieve the desired crystal form (polymorph).[4][7] The choice of an appropriate solvent system, guided by solubility data, directly impacts yield, purity, and particle size distribution.

  • Formulation Development: For a drug to be absorbed, particularly after oral administration, it must first be in solution at the site of absorption.[1] Poor solubility is a major hurdle, with over 40% of new chemical entities exhibiting low aqueous solubility.[1] Understanding solubility in various organic solvents helps in developing advanced formulations such as amorphous solid dispersions or lipid-based systems to enhance bioavailability.[2]

  • Preclinical and Safety Studies: The choice of vehicle for toxicology studies depends on the API's solubility. Insoluble compounds can lead to inaccurate and unreliable study outcomes.[8]

Therefore, a thorough investigation of the solubility profile of N-(2-chlorophenyl)-4-methylbenzenesulfonamide is a foundational step in its journey from a chemical entity to a viable drug product.

Experimental Determination of Equilibrium Solubility

To ensure accuracy and reproducibility, the equilibrium solubility of N-(2-chlorophenyl)-4-methylbenzenesulfonamide must be determined using a validated, self-consistent protocol. The isothermal saturation shake-flask method is the most reliable and widely accepted technique.[9][10]

Principle of the Method

The core principle is to create a saturated solution by allowing an excess amount of the solid solute to equilibrate with the solvent at a constant temperature. The system reaches equilibrium when the rate of dissolution of the solid equals the rate of precipitation from the solution. Once equilibrium is established, the liquid phase is carefully separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.[10][11]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and that the measured concentration is accurate.

Materials & Equipment:

  • N-(2-chlorophenyl)-4-methylbenzenesulfonamide (solid, >99% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Thermostatic orbital shaker or shaking incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, pre-conditioned)

  • HPLC system with UV detector

  • Centrifuge (optional)

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid N-(2-chlorophenyl)-4-methylbenzenesulfonamide to several vials for each solvent to be tested. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, which is the primary confirmation of saturation.[10]

    • Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during incubation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). The temperature must be controlled precisely, as solubility is highly temperature-dependent.[4]

    • Agitate the samples for a predetermined period (e.g., 48-72 hours).

    • Causality Check: Why 48-72 hours? While equilibrium might be reached sooner, this extended duration helps ensure that even slowly dissolving compounds or those undergoing polymorphic transformations reach a stable equilibrium. To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, 72 hours); when consecutive measurements show no significant change in concentration, equilibrium is confirmed.

  • Sample Separation (Critical Step):

    • After equilibration, allow the vials to rest in the thermostatic bath for at least 2 hours to let the excess solid settle. This minimizes the amount of solid that needs to be filtered.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Trustworthiness Protocol: Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial for analysis. The first few drops should be discarded to pre-saturate the filter material, preventing loss of the analyte due to adsorption onto the filter surface. This step is crucial to avoid overestimation of solubility from suspended microparticles.[10]

  • Analysis & Quantification:

    • Accurately weigh the collected filtrate.

    • Dilute the filtrate with a suitable solvent (typically the mobile phase used for HPLC) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of N-(2-chlorophenyl)-4-methylbenzenesulfonamide in the diluted sample using a validated HPLC-UV method as described in Section 2.3.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust, specific, and sensitive method for quantifying the concentration of the dissolved API.[11][12]

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of N-(2-chlorophenyl)-4-methylbenzenesulfonamide of known concentrations in the chosen mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area from the UV detector. Plot a calibration curve of peak area versus concentration. The curve must exhibit excellent linearity (R² > 0.999).

  • Sample Analysis: Inject the prepared (filtered and diluted) sample from the solubility experiment.

  • Calculation: Determine the concentration of the API in the sample by interpolating its peak area on the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for all dilutions.

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the saturation shake-flask method.

G cluster_prep cluster_equil cluster_sep cluster_anal start 1. Preparation equilibration 2. Equilibration start->equilibration Add excess solute to solvent p1 Weigh excess solid separation 3. Sample Separation equilibration->separation Incubate at constant T (48-72h) e1 Thermostatic shaking analysis 4. Analysis separation->analysis Filter supernatant (0.22 µm) s1 Settle suspension result Equilibrium Solubility Data analysis->result Quantify via HPLC-UV a1 Dilute sample p2 Add known solvent volume s2 Withdraw & filter supernatant a2 Inject into HPLC G cluster_app data Experimental Solubility Data (Table 1) model Thermodynamic Modeling (e.g., Apelblat, van 't Hoff) data->model Data Fitting predict Predictive Solubility Curves model->predict Correlation application Application in Development predict->application Informs Decisions a1 Crystallization Design a2 Formulation Strategy a3 Process Optimization

Caption: From experimental data to practical application.

Conclusion

A comprehensive understanding of the solubility profile of N-(2-chlorophenyl)-4-methylbenzenesulfonamide is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide provides the scientific and logical framework for obtaining this critical data. By employing a robust experimental protocol like the isothermal shake-flask method and a precise analytical technique such as HPLC, researchers can generate high-quality, reliable solubility data. This data forms the bedrock for rational solvent selection, optimization of purification and crystallization processes, and the design of effective drug delivery systems, ultimately accelerating the path from laboratory discovery to clinical application.

References

  • Vertex AI Search. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • PubChem. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. Available from: [Link]

  • American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available from: [Link]

  • TBZMED. Solubility prediction of sulfonamides at various temperatures using a single determination. Available from: [Link]

  • PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Available from: [Link]

  • ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Available from: [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Available from: [Link]

  • ResearchGate. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Available from: [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • PMC. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. Available from: [Link]

  • ACS Publications. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

  • ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available from: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

  • ResearchGate. (2025). Solubility prediction of sulfonamides at various temperatures using a single determination. Available from: [Link]

  • Academia.edu. Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Available from: [Link]

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Available from: [Link]

  • LinkedIn. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Available from: [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available from: [Link]

Sources

Methodological & Application

Technical Application Note: Recrystallization Protocols for N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: N-(2-chlorophenyl)-4-methylbenzenesulfonamide CAS Registry Number: 6380-05-8 Molecular Formula: C₁₃H₁₂ClNO₂S Molecular Weight: 281.76 g/mol Target Melting Point: ~102 °C [1, 2][1][2][3]

This application note details the purification of N-(2-chlorophenyl)-4-methylbenzenesulfonamide via recrystallization. While the synthesis typically involves the condensation of 2-chloroaniline with p-toluenesulfonyl chloride, the resulting crude product often contains unreacted amines, sulfonyl chlorides, or hydrochloride salts.

Two primary protocols are defined:

  • Standard Purification (Ethanol/Water): Optimized for bulk purification and yield.

  • High-Purity Crystallization (Absolute Ethanol): Optimized for structural analysis (XRD) and removing trace lipophilic impurities.

Physicochemical Context & Solvent Selection

Successful recrystallization relies on manipulating the solubility differential between the target sulfonamide and its impurities. N-(2-chlorophenyl)-4-methylbenzenesulfonamide exhibits a "lipophilic backbone with polar functionality" motif.

  • Solubility Profile:

    • Water: Insoluble (Hydrophobic aryl rings).

    • Ethanol/Methanol: Soluble at high temperatures; sparingly soluble at room temperature.

    • Chloroform/DCM: Highly soluble (Not suitable for crystallization, good for extraction).

Solvent System Logic

The literature confirms dilute ethanol (ethanol/water mixture) as the optimal solvent system [1]. The chlorine substituent on the ortho position of the N-phenyl ring increases lipophilicity compared to unsubstituted sulfonamides, making pure water an effective anti-solvent.

SolventBoiling Point (°C)Dielectric Constant (

)
Role in Protocol
Ethanol 78.424.5Primary Solvent: Dissolves sulfonamide at

.
Water 100.080.1Anti-Solvent: Reduces solubility to induce nucleation.
Methanol 64.732.7Alternative: Lower boiling point; higher risk of "oiling out".
Toluene 110.62.38Impurity Removal: Keeps non-polar byproducts in solution (if used).

Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Objective: Removal of polar salts (e.g., pyridinium hydrochloride) and unreacted starting materials. Scale: Protocol is normalized for 5.0 g of crude material.

Step-by-Step Methodology:
  • Dissolution:

    • Place 5.0 g of crude N-(2-chlorophenyl)-4-methylbenzenesulfonamide in a 100 mL Erlenmeyer flask.

    • Add absolute ethanol (approx. 15–20 mL) and a magnetic stir bar.

    • Heat the mixture to a gentle reflux (~80 °C) on a hot plate/stirrer.

    • Note: If the solid does not dissolve completely, add ethanol in 2 mL increments until a clear solution is obtained. Do not exceed 40 mL total volume.

  • Hot Filtration (Critical for Clarity):

    • If insoluble particles (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a sintered glass funnel.

    • Caution: Keep the setup hot to prevent premature crystallization on the filter.

  • Anti-Solvent Addition:

    • Maintain the filtrate at near-boiling temperature.

    • Slowly add warm distilled water (approx. 50–60 °C) dropwise via a pipette.

    • Endpoint: Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 mL of hot ethanol to clear the turbidity and restore a homogenous solution.

  • Controlled Cooling (Nucleation):

    • Remove the flask from the heat source.

    • Allow the flask to cool to room temperature undisturbed. Do not stir.

    • Mechanism:[2][4] Slow cooling promotes the formation of well-defined crystals rather than amorphous powder.

    • Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the filter cake with 10 mL of ice-cold 50% ethanol/water .

    • Dry the solid in a vacuum oven at 50 °C for 4 hours or air-dry overnight.

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: High-purity crystals for X-ray diffraction (XRD) or analytical standards [1].

  • Dissolve 0.5 g of semi-pure compound in the minimum amount of absolute ethanol at room temperature (or slightly warmed).

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover the vial mouth with Parafilm and poke 3–4 small holes with a needle to restrict evaporation rate.

  • Store in a vibration-free, dark environment for 3–7 days.

  • Harvest crystals when solvent volume reduces by ~50%.

Process Visualization

Recrystallization Workflow

The following diagram illustrates the critical decision points in the purification process.

Recrystallization_Workflow Start Crude N-(2-chlorophenyl)- 4-methylbenzenesulfonamide Dissolve Dissolve in Hot Ethanol (Reflux ~80°C) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Solids present) AntiSolvent Add Warm Water until Turbid Check->AntiSolvent Yes Filter->AntiSolvent Clear Add min. Ethanol to clear turbidity AntiSolvent->Clear Cool Slow Cooling (RT -> 4°C) Clear->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Dry Dry (Vacuum/Air) Target MP: 102°C Isolate->Dry

Figure 1: Decision logic for the recrystallization of N-aryl sulfonamides.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The compound separates as a liquid droplet layer instead of crystals upon cooling. Cause: The melting point (~102 °C) is relatively low. If the solution is too concentrated or cooled too fast, the solute precipitates as a supercooled liquid. Corrective Action:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add slightly more ethanol.

  • Seed: Allow to cool to ~90 °C and add a "seed crystal" of pure compound to provide a nucleation surface.

  • Slower Cooling: Wrap the flask in a towel to slow the heat loss.

Issue: Low Yield

Cause: Too much ethanol was used, keeping the compound in solution even at 0 °C. Corrective Action:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator.

  • Repeat the crystallization on the residue with a stricter solvent ratio.

Safety & Handling (MSDS Summary)

  • Hazards: Sulfonamides may cause skin sensitization. The starting material (2-chloroaniline) is toxic; ensure crude material is handled in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Dispose of ethanol/water filtrates in non-halogenated organic waste streams.

References

  • Gowda, B. T., et al. (2009). "N-(2-Chlorophenyl)-4-methylbenzenesulfonamide."[1][2][3][5][6][7] Acta Crystallographica Section E, E65, o188.

  • ChemicalBook. (2024). "N-(2-Chlorophenyl)-p-toluenesulfonamide Properties and Melting Point."

  • PubChem. (2024). "N-(2-chlorophenyl)-4-methylbenzenesulfonamide (CAS 6380-05-8)."[1][2][3][5] National Library of Medicine.

Sources

Application Note: Metal Complexation with N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing N-(2-chlorophenyl)-4-methylbenzenesulfonamide (Ligand L ) as a coordinating agent in transition metal chemistry. Unlike simple sulfonamides, the presence of the ortho-chloro substituent on the N-phenyl ring introduces specific steric and electronic effects (inductive electron withdrawal) that influence metal binding affinity and geometry.

This guide provides a self-validating workflow for:

  • Ligand Synthesis: High-purity generation of the sulfonamide scaffold.

  • Metal Complexation: A generalized protocol for divalent metals (Cu(II), Zn(II), Co(II), Ni(II)).

  • Structural Validation: Logic for interpreting IR, NMR, and XRD data to confirm coordination.

Ligand Profile & Chemistry

Chemical Name: N-(2-chlorophenyl)-4-methylbenzenesulfonamide Formula: C₁₃H₁₂ClNO₂S MW: 281.76 g/mol Key Feature: The sulfonamide nitrogen (-SO₂N H-) is the primary coordination site. The proton is acidic (pKa


 9-10), requiring deprotonation to form the monoanionic species [L]⁻ for stable complexation.
Mechanistic Diagram: Synthesis & Coordination Logic

LigandPath Reactants Reactants: 4-Tosyl Chloride + 2-Chloroaniline Ligand Ligand (L): N-(2-chlorophenyl)- 4-methylbenzenesulfonamide Reactants->Ligand Nucleophilic Subst. (Pyridine/Reflux) Deprotonation Activation: Base (NaOH/Et3N) Removes NH Proton Ligand->Deprotonation pKa ~10 Anion Active Species [L]-: Nitrogen Donor Ready Deprotonation->Anion Complex Metal Complex: [M(L)2(H2O)n] Anion->Complex + M(II) Salt

Figure 1: Reaction pathway from precursor synthesis to metal coordination. The critical step is the deprotonation of the sulfonamide nitrogen to enable metal binding.

Protocol A: Ligand Synthesis

Objective: Synthesize pure N-(2-chlorophenyl)-4-methylbenzenesulfonamide.

Materials
  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • 2-Chloroaniline[1][2][3]

  • Pyridine (Solvent/Base) or Triethylamine/DCM system

  • Ethanol (Recrystallization)[3]

  • HCl (10%)

Step-by-Step Methodology
  • Stoichiometry: Dissolve 2-chloroaniline (10 mmol, 1.27 g) in dry pyridine (10 mL).

  • Addition: Cool the solution to 0–5°C in an ice bath. Slowly add 4-methylbenzenesulfonyl chloride (12 mmol, 2.28 g) in small portions over 20 minutes. Note: Slight excess of tosyl chloride ensures complete consumption of the aniline.

  • Reflux: Heat the mixture to reflux (100–110°C) for 2–3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching: Cool to room temperature and pour the reaction mixture into 100 mL of ice-cold water containing 10 mL concentrated HCl. Rationale: HCl neutralizes the pyridine and precipitates the sulfonamide.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove pyridinium salts.

  • Purification: Recrystallize from aqueous ethanol (1:1).

    • Target Yield: 75–85%

    • Melting Point: 108–110°C (Literature value comparison required).

Protocol B: Metal Complexation (General M(II))

Objective: Synthesize bis-ligand complexes [M(L)₂] or [M(L)₂(H₂O)₂] where M = Cu, Zn, Co, Ni.

Critical Pre-requisite

Sulfonamides are poor ligands in their neutral form. Deprotonation is mandatory.

Methodology
  • Ligand Solution: Dissolve purified Ligand L (2 mmol, 0.56 g) in 20 mL warm Ethanol/Methanol.

  • Activation (Deprotonation): Add 1M NaOH or KOH solution dropwise until pH reaches ~9-10.

    • Visual Cue: The solution often clears or changes slight shade as the anion forms.

  • Metal Addition: Dissolve Metal(II) Acetate or Chloride (1 mmol) in 10 mL distilled water/ethanol.

    • Note: Acetate salts are preferred as the acetate acts as a buffer, assisting deprotonation if NaOH is insufficient.

  • Reaction: Add the metal solution to the ligand solution dropwise with constant stirring.

  • Reflux: Reflux the mixture for 3–4 hours.

    • Observation: A color change or precipitation indicates complex formation.

  • Isolation: Cool to room temperature. Filter the solid complex.

  • Washing: Wash with warm water (removes unreacted metal salts) followed by cold ethanol (removes unreacted ligand).

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Data Table: Expected Stoichiometry
ComponentMolar RatioRoleNotes
Ligand (L)2.0DonorForms [L]⁻ anion
Metal Salt (M²⁺)1.0CenterCu, Zn, Co, Ni
Base (OH⁻)2.0ActivatorNeutralizes H⁺ from sulfonamide

Structural Characterization Logic

How to validate the complex structure.

A. Infrared Spectroscopy (FTIR)

The coordination is confirmed by shifts in the vibrational frequencies of the sulfonamide group.

Functional GroupLigand (Free) cm⁻¹Complex (Coord.) cm⁻¹Diagnostic Logic
ν(N-H) 3200–3300Absent Disappearance confirms deprotonation and N-metal bonding.
ν(SO₂) asym ~13301300–1320Shifts to lower frequency due to electron density redistribution toward Metal.
ν(SO₂) sym ~11601140–1150Shifts to lower frequency.
ν(M-N) N/A450–550New band appearance indicates Metal-Nitrogen bond.
B. H-NMR Spectroscopy (for Zn/Cd complexes)

Note: Paramagnetic metals (Cu, Co, Ni) will broaden signals, making NMR difficult. Use NMR for diamagnetic Zn(II).

  • NH Signal: The singlet at

    
     9.5–10.5 ppm (characteristic of sulfonamide NH) must disappear  in the complex, confirming the replacement of the proton by the metal ion.
    
  • Aromatic Shift: Slight downfield shift of the ortho-protons due to the deshielding effect of the metal center.

C. X-Ray Diffraction (Single Crystal)

If crystals are obtained (slow evaporation from DMF/DMSO), expect:

  • Geometry: Tetrahedral or Octahedral (if solvent coordinates).

  • Bond Lengths: M-N bond distance typically 1.9–2.1 Å.

  • Steric Check: The 2-Cl group usually points away from the metal center to minimize steric clash, or participates in weak secondary interactions.

Biological Application Workflow

Antimicrobial Screening Protocol (Agar Well Diffusion)

BioAssay Prep Sample Prep: Dissolve Complex in DMSO (1 mg/mL) Plating Inoculation: Spread Bacteria (E. coli/S. aureus) on Mueller-Hinton Agar Prep->Plating Treatment Treatment: Add 50-100 µL to Wells Plating->Treatment Incubation Incubation: 37°C for 24 Hours Treatment->Incubation Readout Measurement: Zone of Inhibition (mm) Incubation->Readout

Figure 2: Standard workflow for evaluating biological efficacy of synthesized complexes.

Protocol:

  • Control: Use DMSO as negative control; Ciprofloxacin as positive control.

  • Measurement: Measure diameter of inhibition zone in millimeters.

  • Significance: Metal complexes of sulfonamides often show enhanced activity compared to free ligands due to the Overtone Concept of Cell Permeability (Lipophilicity increases upon chelation, facilitating cell membrane penetration).

References

  • Gowda, B. T., et al. (2009). "N-(2-Chlorophenyl)-4-methylbenzenesulfonamide."[1][3] Acta Crystallographica Section E: Structure Reports Online, 65(7), o1588.

    • Core Reference for Ligand Structure and Crystallography.
  • Perlovich, G. L., et al. (2006).[3] "Sulfonamide crystals: structure, thermodynamics and biological activity." Journal of Molecular Structure, 785(1-3), 18-26.

    • Reference for thermodynamic properties of sulfonamide deriv
  • Chohan, Z. H., et al. (2006). "Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides and their metal(II) complexes." Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 741-748.
  • PubChem Compound Summary. (2023). "N-(2-chlorophenyl)-4-methylbenzenesulfonamide."[1][3] CID 80791.[1]

    • Verification of chemical identity and physical properties.

Sources

Introduction: The Folate Trap and the Challenge of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Antimicrobial Assay Protocols for Sulfonamide Derivatives

Sulfonamides are among the oldest synthetic antimicrobial agents, yet they remain a cornerstone of medicinal chemistry due to their ability to inhibit bacterial folate biosynthesis.[1][2] They act as competitive inhibitors of dihydropteroate synthase (DHPS) , mimicking para-aminobenzoic acid (pABA).[1][2][3]

However, testing sulfonamide derivatives presents a unique set of challenges compared to other antibiotic classes. Unlike beta-lactams, which trigger rapid lysis, sulfonamides are bacteriostatic and their activity is easily antagonized by environmental folate precursors (thymidine and pABA).

Critical Warning: Standard antimicrobial susceptibility testing (AST) protocols often yield false resistance for sulfonamides if the media chemistry is not strictly controlled. This guide details the specific modifications required to generate reproducible, field-valid data.

Mechanism of Action & Synergy

To understand the assay design, one must visualize the pathway. Sulfonamides block the first step, while their common synergistic partner, Trimethoprim, blocks the downstream reduction.[4]

FolatePathway PABA p-Aminobenzoic Acid (pABA) DHPS Enzyme: DHPS PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHF Dihydrofolate DHP->DHF DHFR Enzyme: DHFR DHF->DHFR THF Tetrahydrofolate (Active Cofactor) DNA DNA/RNA Synthesis THF->DNA DHPS->DHP DHFR->THF SULFA SULFONAMIDES (Competitive Inhibitor) SULFA->DHPS Blocks TMP TRIMETHOPRIM TMP->DHFR Blocks

Figure 1: The Bacterial Folate Biosynthesis Pathway. Sulfonamides competitively inhibit DHPS, preventing the condensation of pABA with DHPP.[1][2][3][4] Note the downstream target of Trimethoprim, explaining the mechanistic basis for synergy testing.

Pre-Assay Critical Considerations

Before pipetting, you must address three variables that specifically affect sulfonamide data integrity.

A. Media Antagonism (The "Thymidine Effect")

Standard Mueller-Hinton Broth (MHB) often contains traces of thymidine or pABA. Bacteria can utilize exogenous thymidine to bypass the sulfonamide-induced folate blockade (the "thymidine bypass"), resulting in false resistance.

  • Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically certified as "low thymidine/thymine."

  • Validation: If unsure, add Lysed Horse Blood (LHB) (2.5% - 5% v/v) to the media. LHB contains the enzyme thymidine phosphorylase, which degrades thymidine, restoring sulfonamide activity.[5]

B. The Solubility Paradox

Most novel sulfonamide derivatives are lipophilic and require DMSO for solubilization.

  • Constraint: High DMSO concentrations (>1%) are toxic to bacteria and can sensitize the membrane, artificially lowering MICs.

  • Standard: Dissolve stock at 100x the highest test concentration in 100% DMSO. Dilute into the assay plate such that the final DMSO concentration is ≤ 1% (ideally 0.5%).

C. The "Trailing" Endpoint

Sulfonamides rarely produce a sharp "clear vs. turbid" distinction. Instead, you will often see a gradual reduction in turbidity (haze) that persists across several wells.

  • Expert Insight: Do not read the MIC as the first completely clear well. According to CLSI standards, the MIC for sulfonamides is the concentration that inhibits ≥80% of growth compared to the control.[6]

Protocol 1: High-Throughput Broth Microdilution (MIC)

This protocol is adapted from CLSI M07 guidelines, optimized for sulfonamide screening.

Materials:

  • Organism: E. coli ATCC 25922 (Quality Control Strain).

  • Media: CAMHB (Low Thymidine).

  • Compound: Sulfonamide derivative (Stock: 10 mg/mL in DMSO).[7]

  • Plate: 96-well, U-bottom, sterile polystyrene.

Workflow:

  • Inoculum Preparation:

    • Select 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).[8]
      
    • Dilute this suspension 1:100 in CAMHB.

  • Compound Dilution (The 2x Method):

    • Prepare your compound series at 2x the desired final concentration in CAMHB.[9]

    • Example: If testing 64 µg/mL to 0.125 µg/mL, prepare the first tube at 128 µg/mL (ensure DMSO < 2% at this stage).

    • Add 50 µL of CAMHB to columns 2-12 of the 96-well plate.

    • Add 100 µL of the 2x highest concentration to column 1.

    • Transfer 50 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 50 µL from Col 10.

    • Controls:

      • Col 11: Growth Control (Media + Solvent + Bacteria).

      • Col 12: Sterility Control (Media only).

  • Inoculation:

    • Add 50 µL of the diluted inoculum (from Step 1) to wells in columns 1-11.

    • Final Volume: 100 µL. Final Bacterial Density:

      
       CFU/mL.[8]
      
  • Incubation:

    • Seal plate with breathable film. Incubate at 35°C ± 2°C for 16–20 hours .

  • Reading Results (The 80% Rule):

    • Place the plate on a dark background.

    • Ignore faint haze. Look for a significant reduction in the "button" size at the bottom of the well.

    • MIC Definition: The lowest concentration showing ≥80% inhibition of growth compared to the growth control well.

Protocol 2: Checkerboard Synergy Assay (Sulfonamide + Trimethoprim)

Since sulfonamides are rarely used as monotherapy, testing synergy with Trimethoprim (TMP) is essential for clinical relevance.

Concept: Create a 2D matrix of concentrations to calculate the Fractional Inhibitory Concentration Index (FICI) .

Workflow Diagram:

Checkerboard cluster_plate 96-Well Plate Layout A1 S: High T: High A8 S: High T: 0 A1->A8 Dilute TMP (X-Axis) H1 S: 0 T: High A1->H1 Dilute Sulfa (Y-Axis) Calc Calculate FICI: (MIC_Ac / MIC_A) + (MIC_Bc / MIC_B) A1->Calc H8 S: 0 T: 0

Figure 2: Checkerboard Assay Logic. Drug A (Sulfonamide) is diluted down the Y-axis; Drug B (Trimethoprim) is diluted across the X-axis.

Data Analysis: Calculate FICI for each well at the inhibition interface:



Interpretation:

FICI Value Interpretation
≤ 0.5 Synergistic (High Clinical Potential)
> 0.5 to 4.0 Indifferent / Additive

| > 4.0 | Antagonistic |

Protocol 3: Time-Kill Kinetics

To confirm the bacteriostatic nature of your derivative.

  • Setup: Prepare 10 mL of CAMHB containing the sulfonamide at 4x MIC .

  • Inoculum: Inoculate with

    
     CFU/mL (log-phase bacteria).
    
  • Sampling: Remove aliquots at 0, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto Agar. Count colonies.

  • Interpretation:

    • Bacteriostatic: < 3 log reduction in CFU/mL at 24h (Expected for Sulfonamides).

    • Bactericidal: ≥ 3 log reduction in CFU/mL at 24h.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[10] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[10] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[7] Reading guide for broth microdilution. [Link]

  • Hamilton-Miller, J. M. (1988). Reversal of activity of trimethoprim/sulfamethoxazole by thymidine in commercial culture media. Journal of Antimicrobial Chemotherapy. [Link]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. [Link]

Sources

microwave-assisted synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Sulfonamide Synthesis

A Detailed Protocol for the Microwave-Assisted Synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Convergence of Speed and Significance

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The target molecule, N-(2-chlorophenyl)-4-methylbenzenesulfonamide, represents a key aryl sulfonamide scaffold, a valuable building block for drug discovery and materials science. Traditional methods for synthesizing such compounds often involve prolonged reaction times at elevated temperatures, leading to significant energy consumption and the potential for byproduct formation.[1][2]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, aligning perfectly with the principles of green chemistry.[3][4][5] By utilizing microwave irradiation, chemical transformations can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[1][6] This technique leverages direct, efficient energy transfer to polar molecules within the reaction mixture, resulting in rapid, uniform heating that is difficult to achieve with conventional methods.[5][7] The benefits are manifold: significantly increased reaction rates, improved chemical yields, enhanced product purity, and reduced energy consumption, making MAOS an indispensable tool for the modern research scientist.[3][4][6]

This guide provides a comprehensive, field-proven protocol for the synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide, leveraging the power and precision of microwave chemistry.

Scientific Principles: Mechanism and Microwave Interaction

The synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide proceeds via a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and 2-chloroaniline.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the 2-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The Role of Microwave Irradiation: Conventional heating relies on conduction and convection, which is often slow and inefficient, creating temperature gradients within the vessel.[4] Microwave synthesis, however, operates through two primary mechanisms that directly couple energy with the molecules in the reaction mixture:[4][5]

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform internal heating.

  • Ionic Conduction: If charged particles (ions) are present, they will migrate in the presence of the electric field. The resulting collisions cause rapid heating of the medium.

Chemical processes that involve a polar transition state, as is the case in this sulfonylation reaction, are particularly favored by microwave irradiation, leading to a significant acceleration in reaction rate.[3]

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Combine 2-Chloroaniline, DMF, and Pyridine in Microwave Vessel B Add 4-Methylbenzenesulfonyl Chloride A->B C Seal Vessel Securely B->C D Irradiate in Synthesizer (120 °C, 10 min) C->D E Cool Vessel to < 35°C D->E F Quench and Extract with Ethyl Acetate E->F G Wash with HCl, H₂O, and Brine F->G H Dry and Concentrate (Rotary Evaporator) G->H I Purify Product (Recrystallization or Chromatography) H->I J Characterize Final Product (NMR, MS) I->J caption Figure 2: Experimental Workflow Diagram

Sources

solvent selection for nucleophilic substitution of sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of sulfonamides and sulfonate esters via sulfonyl chlorides (


) is a cornerstone reaction in medicinal chemistry, utilized in the synthesis of antibiotics, enzyme inhibitors, and ion channel blockers. Historically, Dichloromethane (DCM) has been the default solvent due to its high solubility for sulfonyl chlorides and non-nucleophilic nature.

However, modern drug development mandates a shift toward "Green" and scalable solvents due to the neurotoxicity and environmental persistence of chlorinated solvents. This guide provides a scientifically grounded protocol for replacing DCM with 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) , while introducing Schotten-Baumann biphasic conditions for scale-up.

Mechanistic Foundation: The Electrophilic Sulfur

To select the right solvent, one must understand the transition state. The reaction of a nucleophile (amine or alcohol) with a sulfonyl chloride proceeds via an


-like concerted mechanism  (or addition-elimination in rare cases involving sulfenes).
  • The Challenge: The sulfur atom is highly electrophilic. While the desired reaction is with the amine (

    
    ), the sulfonyl chloride is prone to hydrolysis by adventitious water (
    
    
    
    ), forming the unreactive sulfonic acid.
  • Solvent Role: The solvent must solvate the transition state without stabilizing the leaving group (

    
    ) so strongly that it encourages ionization (solvolysis) prior to nucleophilic attack.
    
  • The Kinetic Imperative:

    
    
    
    
    

    Since

    
    , the reaction is kinetically controlled. However, in polar aprotic solvents (DMF, DMSO), the activity of water is enhanced, increasing the hydrolysis risk. In contrast, ethers and esters  suppress water activity while solubilizing the organic reactants.
    

Solvent Selection Matrix

The following table synthesizes data from the GSK and Sanofi solvent selection guides, adapted for sulfonylation specifically.

Solvent ClassSolventSuitabilityKey Technical Insight
Green Ether 2-MeTHF Recommended The Gold Standard. Unlike THF, it is immiscible with water (clean workup) and stable to bases.[1] Higher boiling point (

) allows for kinetic acceleration if needed.
Ester Ethyl Acetate Viable Excellent for workup. Warning: Can undergo aminolysis (forming acetamides) with highly reactive primary amines at high temps. Use only at

.
Chlorinated DCM RestrictedHigh solubility, but neurotoxic.[2] Difficult to dry completely (hygroscopic). Use only if substrate solubility fails in 2-MeTHF.
Biphasic Toluene/Water Scale-Up Ideal for Schotten-Baumann conditions. The interface limits hydrolysis while allowing rapid reaction of the amine.
Polar Aprotic DMF/NMP AvoidHigh boiling points make removal difficult. Hygroscopic nature promotes hydrolysis of the sulfonyl chloride reagent.

Decision Framework (Workflow)

The following logic gate assists in selecting the optimal solvent system based on substrate properties.

SolventSelection Start START: Substrate Analysis Solubility Is Amine Soluble in Organics? Start->Solubility GreenCheck Can you use 2-MeTHF? Solubility->GreenCheck Yes Schotten Use Biphasic Protocol (Schotten-Baumann) Solubility->Schotten No (Salt/Polar) ReactiveCheck Is Amine Highly Reactive (Primary/Unsteric)? GreenCheck->ReactiveCheck No MeTHF_Protocol Use Protocol A: 2-MeTHF Homogeneous GreenCheck->MeTHF_Protocol Yes (Soluble) EtOAc_Protocol Use Protocol A: Ethyl Acetate (0°C) ReactiveCheck->EtOAc_Protocol No (Secondary/Aniline) DCM_Fallback Fallback: DCM (Requires Justification) ReactiveCheck->DCM_Fallback Yes (Avoid Side Rxn)

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate preferred Green Chemistry pathways; Red indicates biphasic systems for polar substrates.

Experimental Protocols

Protocol A: Homogeneous "Green" Sulfonylation (2-MeTHF)

Best for: Standard medicinal chemistry library generation, lipophilic amines.

Reagents:

  • Amine substrate (1.0 equiv)[3]

  • Sulfonyl Chloride (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Preparation: Charge a flame-dried reaction vial with the amine (1.0 mmol) and 2-MeTHF (5 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.0 mmol) via syringe.

  • Temperature Control: Cool the mixture to

    
     (ice bath). Note: Sulfonyl chlorides are highly reactive; cooling prevents exotherms and side reactions.
    
  • Addition: Dissolve the Sulfonyl Chloride (1.1 mmol) in minimal 2-MeTHF and add dropwise to the amine solution.

  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT). Monitor via LCMS.
    
  • Self-Validating Workup:

    • Add 1M HCl (aq) to the reaction mixture.

    • Observation: 2-MeTHF will phase separate immediately (unlike THF).

    • Wash the organic layer with Water and Brine.

    • Dry over

      
       and concentrate.
      

Why this works: 2-MeTHF has limited water miscibility (


), allowing for direct aqueous washes without the need for solvent swapping or "salting out" required by THF.
Protocol B: Schotten-Baumann Biphasic Synthesis

Best for: Amino acids, water-soluble amines, large-scale synthesis, or when organic bases (TEA) are difficult to remove.

Reagents:

  • Amine/Amino Acid (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)

  • Base:

    
     or 
    
    
    
    (2.5 equiv dissolved in water)
  • Solvent: Toluene or Ethyl Acetate[4]

Procedure:

  • Aqueous Phase: Dissolve the amine and inorganic base in Water (5 volumes).

  • Organic Phase: Dissolve the Sulfonyl Chloride in Toluene (5 volumes).

  • Interfacial Reaction: Add the organic phase to the rapidly stirring aqueous phase at RT.

    • Critical Step: Vigorous stirring is required to maximize the interfacial surface area.

  • Monitoring: Stir for 2–4 hours.

  • Workup: Stop stirring. The layers will separate.

    • Product Location: If the product is a sulfonamide of an amino acid (acidic), it will be in the aqueous layer. Acidify to pH 3 to precipitate or extract into EtOAc.

    • If the product is neutral, it will be in the organic layer.

Why this works: The "Interfacial Paradox." The sulfonyl chloride is protected in the organic phase. It only encounters the nucleophile at the interface. Since the amine is a better nucleophile than water, it reacts preferentially before the sulfonyl chloride hydrolyzes.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must include detection methods for failure modes.

Observation (LCMS/TLC)DiagnosisCorrective Action
Peak M+17 (Hydrolysis) Sulfonic acid formation. Water entered the system.[3][5][6][7]Switch to Protocol A with anhydrous 2-MeTHF. Ensure Sulfonyl Chloride quality (titrate if old).
Peak M+42 (Acetylation) Solvent reaction. Amine attacked EtOAc.STOP. Switch solvent to 2-MeTHF or Toluene. The amine is too nucleophilic for esters.
Starting Material Remains Reaction stalled.Add catalytic DMAP (5 mol%). Caution: DMAP increases hydrolysis risk; keep strictly anhydrous.
Product in Aqueous Layer Product is too polar or formed a salt.Adjust pH of aqueous layer to isoelectric point (for zwitterions) or saturate with NaCl (salting out) to force into organic phase.

References

  • Henderson, R. K., et al. (2011). "GSK Solvent Selection Guide 2011." Green Chemistry. [Link]

  • Prat, D., et al. (2013). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. [Link]

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][8] ChemSusChem. [Link]

  • King, J. F., et al. (1992). "Mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society. [Link][6]

  • Alder, C. M., et al. (2016). "Updating and further expanding the GSK Solvent Selection Guide." Green Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl) from Product Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers troubleshooting and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in effectively removing unreacted p-toluenesulfonyl chloride (TsCl) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted p-toluenesulfonyl chloride?

A1: The removal of unreacted p-toluenesulfonyl chloride (TsCl) is essential for several reasons. Firstly, its polarity is often similar to that of many organic products, which can complicate purification by chromatography.[1] Secondly, as a reactive and hazardous compound, its removal is paramount for ensuring the safety and purity of the final product.[1] Finally, residual TsCl can interfere with subsequent reaction steps, compromising the overall synthetic route.[1]

Q2: What are the primary methods for removing excess TsCl?

A2: The most common strategies involve "quenching" the unreacted TsCl to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. Key methods include:

  • Aqueous Hydrolysis: Reaction with water, often base-facilitated, to form p-toluenesulfonic acid.[1]

  • Quenching with Amines: Reaction with an amine to form a more polar sulfonamide.[1][2]

  • Scavenging Resins: Use of polymer-bound amines to selectively react with and remove TsCl.[1][3]

  • Reaction with Cellulosic Materials: A green chemistry approach involving the reaction of TsCl with cellulose.[3][4]

  • Chromatographic Separation: Direct purification using column chromatography.[3]

Q3: How do I select the most suitable removal method for my experiment?

A3: The optimal method depends on several factors, primarily the stability of your desired product to the quenching conditions and its physical properties. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases.[1] If your product is highly non-polar, converting TsCl to the highly polar p-toluenesulfonic acid or a sulfonamide can significantly simplify separation.[1][2]

Q4: Can I remove tosyl-related impurities without using chromatography?

A4: Yes, several non-chromatographic methods are effective. Scavenging resins offer a straightforward approach where the resin-bound impurity is simply filtered off.[3] Another reported solvent-free method involves adding powdered potassium hydroxide (KOH) to the reaction mixture and grinding it to remove the remaining TsCl.[5]

Troubleshooting Guide

Issue 1: My product and TsCl are co-eluting during column chromatography.

  • Underlying Cause: The polarity of your product is very close to that of p-toluenesulfonyl chloride.[1]

  • Solution 1: Pre-Chromatography Quenching. Before attempting chromatographic separation, quench the excess TsCl to transform it into a compound with a different retention factor (Rf).

    • Method A: Amine Quench. Introduce a primary or secondary amine, or an aqueous solution of ammonia or ammonium hydroxide, to the reaction mixture. This converts the TsCl into the corresponding p-toluenesulfonamide, which is considerably more polar.[1][2]

    • Method B: Basic Hydrolysis. Carefully add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).[3] This hydrolyzes the TsCl to the water-soluble sodium p-toluenesulfonate, which can be easily removed in an aqueous wash.[3][6]

Issue 2: My product is sensitive to aqueous or basic conditions.

  • Underlying Cause: The product contains functional groups that are labile to base, such as esters or certain protecting groups.[1]

  • Solution 1: Non-Aqueous Amine Quench. Perform the quench using a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be separated by chromatography or extraction.[1]

  • Solution 2: Scavenger Resins. Utilize a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess TsCl, and the resulting polymer-bound sulfonamide is conveniently removed by filtration.[1] This method avoids introducing aqueous or basic conditions to your product mixture.

Issue 3: The quenching reaction appears to be incomplete.

  • Underlying Cause: This could be due to an insufficient amount of the quenching agent, low reaction temperature, or inadequate mixing.[1]

  • Solution 1: Increase Quenching Agent. Ensure you are using a sufficient molar excess of the amine or base to drive the reaction to completion.[1]

  • Solution 2: Optimize Temperature. While quenching is often performed at 0 °C to control exothermic reactions, allowing the mixture to warm to room temperature can increase the reaction rate.[1]

  • Solution 3: Ensure Vigorous Stirring. Effective mixing is crucial, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between reactants.[1]

Comparative Overview of TsCl Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Wash (Base) Converts TsCl and any acidic byproducts like TsOH into water-soluble salts.[3]Fast, cost-effective, and scalable for removing large quantities of impurities.[3]The product must be stable under basic conditions; emulsion formation is a possibility.[3]Removing TsOH and significant excesses of TsCl.[3]
Scavenger Resins Covalently binds the impurity to a solid support, which is then removed by filtration.[3]High selectivity, simple filtration-based removal, and compatible with sensitive substrates.[3]Higher cost, requires stoichiometric amounts, and may need extended reaction times.[3]Removing small to moderate amounts of excess TsCl from sensitive products.[3]
Recrystallization Exploits differences in solubility between the product and impurities in a given solvent system.[3]Can yield highly pure crystalline products, avoiding the need for chromatography.Finding a suitable solvent system can be challenging and may result in product loss.Purifying solid products.
Cellulose Quench Reacts excess TsCl with the hydroxyl groups of cellulose (e.g., filter paper), which is then filtered off.[4]An environmentally friendly and simple method.May require longer reaction times or sonication to be effective.[3]"Green" chemistry applications and when other methods are not suitable.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for TsCl Removal
  • Reaction Quenching: Once the reaction is complete (as determined by TLC or another monitoring method), cool the reaction mixture to 0 °C in an ice bath.[1]

  • Base Addition: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious, as gas evolution (CO₂) may occur.[3]

  • Extraction: If the reaction solvent is immiscible with water, transfer the mixture to a separatory funnel. If a water-miscible solvent like THF or methanol was used, add an appropriate extraction solvent such as ethyl acetate or dichloromethane.[3]

  • Washing: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous layer.[3]

  • Repeat: Wash the organic layer again with the NaHCO₃ solution, followed by a wash with brine (saturated aqueous NaCl) to remove residual water.[3]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[3]

Protocol 2: Removal of Excess TsCl with a Scavenger Resin
  • Resin Selection: Choose a suitable scavenger resin, such as an amine-functionalized silica gel.[3]

  • Resin Addition: To the completed reaction mixture, add the scavenger resin, typically 2-4 equivalents relative to the excess TsCl.[3]

  • Agitation: Stir or shake the resulting slurry at room temperature. The required time can vary from 1 to 24 hours. Monitor the disappearance of the TsCl spot by TLC.[3]

  • Filtration: Once the TsCl has been consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.[3]

  • Rinsing and Concentration: Rinse the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of TsCl.[3]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which your desired product is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the tosyl impurities remain in solution at low temperatures. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[3]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum.

Visualizing the Workflow

TsCl_Removal_Workflow cluster_reaction Reaction Completion cluster_removal TsCl Removal Strategy cluster_purification Final Purification Reaction_Mixture Completed Reaction (Product + Excess TsCl) Quench Quenching Agent Addition (e.g., NaHCO3, Amine, Resin) Reaction_Mixture->Quench Select Method Filtration Filtration (for Scavenger Resins) Quench->Filtration Scavenger Method Extraction Aqueous Extraction Quench->Extraction Aqueous Workup Drying Drying & Concentration Filtration->Drying Extraction->Drying Chromatography Column Chromatography (if necessary) Drying->Chromatography Pure_Product Pure Product Drying->Pure_Product If pure Chromatography->Pure_Product

Caption: A generalized workflow for the removal of unreacted p-toluenesulfonyl chloride.

TsCl_Quenching_Mechanisms cluster_hydrolysis Aqueous Hydrolysis cluster_aminolysis Amine Quench cluster_scavenging Scavenger Resin TsCl p-Toluenesulfonyl Chloride (TsCl) H2O_Base H₂O / Base (e.g., NaHCO₃) TsCl->H2O_Base Amine Amine (R₂NH) (Aqueous or Non-Aqueous) TsCl->Amine Resin Polymer-Bound Amine (Solid Support) TsCl->Resin TsOH_Salt p-Toluenesulfonic Acid Salt (Water-Soluble) H2O_Base->TsOH_Salt Sulfonamide p-Toluenesulfonamide (More Polar) Amine->Sulfonamide Bound_Sulfonamide Resin-Bound Sulfonamide (Removed by Filtration) Resin->Bound_Sulfonamide

Caption: Chemical transformations of TsCl during various quenching procedures.

References

  • Benchchem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts.
  • Benchchem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • Schoonover, D. V., & Gibson, H. W. (2017).
  • RSC Publishing. (2022). Green Chemistry.
  • ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?
  • Sciencemadness.org. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Purity in N-Arylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of sulfonamides. As a Senior Application Scientist, I understand that while these reactions are powerful tools for C-N bond formation, achieving high purity can be a significant challenge. This guide is structured to help you diagnose and resolve common issues encountered during your experiments, moving from reaction setup to final purification.

Section 1: Reaction Inefficiency and Low Conversion

Low conversion is a primary contributor to impure product profiles, leading to difficult separations of starting materials from the desired product. The following questions address the most common causes of sluggish or incomplete reactions.

Q1: My reaction shows low or no conversion. Where should I start my investigation?

A1: When a reaction fails to proceed, the catalyst system—comprising the metal source and the ligand—is the most critical starting point for troubleshooting. The active catalytic species is often sensitive and its generation or stability can be compromised.

For Palladium-catalyzed Buchwald-Hartwig aminations , the active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can sometimes be inefficient. Using a pre-formed Pd(0) source or a specialized precatalyst that readily generates the active LPd(0) complex upon exposure to base can significantly improve reliability.[2]

For Copper-catalyzed Ullmann-type reactions , the active species is generally considered to be Cu(I).[3][4] If using a Cu(0) or Cu(II) source, ensure your reaction conditions can generate the active Cu(I) species. Using fresh, high-purity Cu(I) salts like CuI is often the most straightforward approach.[3][5]

The Ligand's Role: The ligand is not merely an additive; it is fundamental to the catalyst's stability and reactivity. For the N-arylation of sulfonamides, which are weakly nucleophilic, bulky electron-rich biarylphosphine ligands are often required in Pd-catalyzed systems to promote the crucial reductive elimination step.[6][7] In copper-catalyzed systems, ligands like N,N'-dimethylethylenediamine (DMEDA) or various amino acids can accelerate the reaction, allowing for milder conditions.[8][9]

Troubleshooting Workflow for Catalyst System:

cluster_catalyst Catalyst Check cluster_ligand Ligand Check start Low or No Conversion catalyst Evaluate Catalyst System start->catalyst ligand Evaluate Ligand start->ligand pd_check Using Pd? Check for active Pd(0). Consider a precatalyst. catalyst->pd_check cu_check Using Cu? Ensure active Cu(I) source. Use fresh CuI. catalyst->cu_check ligand_sterics Is ligand appropriate for sulfonamides? (Weakly nucleophilic) ligand->ligand_sterics ligand_screening Screen a panel of ligands (e.g., Biarylphosphines for Pd, Diamines for Cu). ligand_sterics->ligand_screening

Caption: Initial troubleshooting workflow for low conversion.

Q2: I've confirmed my catalyst and ligand are appropriate, but the reaction is still slow. What is the role of the base and solvent?

A2: The base and solvent are not passive components; they actively influence the catalytic cycle and can be the source of low purity if chosen incorrectly.

Base Selection: The base is critical for deprotonating the sulfonamide, making it sufficiently nucleophilic to participate in the reaction.[3] However, a base that is too strong can lead to side reactions, while one that is too weak will result in low conversion.[10]

  • Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. Their low solubility can be a problem, so vigorous stirring is essential. Cs₂CO₃ is often effective but is hygroscopic and expensive.[9] KF/Al₂O₃ has emerged as a stable and effective alternative.[9]

  • Organic bases like DBU or soluble alkoxides (e.g., NaOt-Bu) are very strong and can be effective, but they are incompatible with base-sensitive functional groups on your substrates.[2][10]

BasepKa (Conjugate Acid)Common Use CasePotential Issues
NaOt-Bu ~17Buchwald-Hartwig (high rates)Incompatible with esters, nitro groups.[10]
K₃PO₄ 12.3General purpose, Ullmann & B-HLow solubility in some solvents.
Cs₂CO₃ 10.3Often highly effectiveHygroscopic, can introduce water.
K₂CO₃ 10.3Milder, general purposeMay be too weak for some systems.

Solvent Selection: The solvent must solubilize the reactants and, critically, the catalytic species. Polar aprotic solvents are generally preferred.

  • Toluene, Dioxane, DMF, and DMSO are common choices.[3][4]

  • Aromatic solvents (Toluene, Xylene) are standard for many Pd-catalyzed reactions.

  • Ethereal solvents (Dioxane, THF) are also widely used, but be aware of potential peroxide contamination in aged bottles.

  • High-boiling polar aprotics (DMF, DMSO) are often necessary for less reactive substrates, particularly in Ullmann-type couplings, but can make product isolation more difficult.[4][11]

  • Water has been used as a green solvent for some copper-catalyzed systems, which can simplify workup.[12]

Avoid chlorinated solvents and acetonitrile in Pd-catalyzed reactions, as they can act as inhibitors by coordinating to the metal center.[2]

Section 2: Formation of Side Products

The presence of side products is a direct cause of low purity. Understanding their formation mechanism is key to suppression.

Q3: My main impurity is the hydrodehalogenation (or reduction) of my aryl halide. How can I prevent this?

A3: Hydrodehalogenation, where the aryl halide (Ar-X) is converted to an arene (Ar-H), is a common side reaction. It is often caused by two main factors:

  • Protic Impurities: The presence of water or other protic species can protonate intermediate metal-aryl complexes, leading to the undesired arene.[3]

  • Base-Mediated Decomposition: Some strong bases can promote pathways that lead to reduction.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and ensure reagents, particularly hygroscopic bases like Cs₂CO₃, are dry.[3]

  • Use a Milder Base: If using a very strong base like NaOt-Bu, consider switching to K₃PO₄ or K₂CO₃.

  • Lower the Reaction Temperature: High temperatures can sometimes promote decomposition pathways. Modern ligand systems often allow for lower reaction temperatures than classical Ullmann conditions.[3][4]

Q4: I am observing homocoupling of my aryl halide or arylboronic acid. What causes this?

A4: Homocoupling (Ar-X + Ar-X → Ar-Ar) is a frequent side reaction in both palladium and copper catalysis. In the context of N-arylation with arylboronic acids (a Chan-Evans-Lam type reaction), homocoupling of the boronic acid is particularly common.[13][14]

This side reaction is often promoted by:

  • Oxygen: For Chan-Lam reactions, an aerobic atmosphere is often required, but excessive oxygen or improper catalyst/reagent ratios can favor boronic acid homocoupling.

  • Catalyst Decomposition: Deactivated catalyst species can sometimes promote homocoupling pathways.

  • High Temperatures: As with other side reactions, elevated temperatures can increase the rate of homocoupling.

Solutions:

  • Control the Atmosphere: For Chan-Lam couplings, the reaction is often run in an open flask to allow air as the oxidant.[13] However, if homocoupling is severe, you may need to more carefully control the headspace or atmosphere. For Buchwald-Hartwig reactions, maintaining an inert (N₂ or Ar) atmosphere is crucial.

  • Re-evaluate Catalyst Loading: Ensure you are not using an excessive amount of catalyst.

  • Optimize Temperature: Screen lower reaction temperatures to find a balance between the rate of the desired reaction and the side reaction.

Section 3: Starting Material and Reagent Quality

The purity of your final product can never exceed the quality of your starting materials.

Q5: How critical is the purity of my sulfonamide and aryl halide starting materials?

A5: Extremely critical. Impurities in starting materials can act as catalyst poisons, participate in side reactions, or co-elute with your product, making purification a nightmare.

Recommended Actions:

  • Verify Starting Material Identity and Purity: Use techniques like NMR, LC-MS, and melting point to confirm the identity and purity of your starting materials before use.

  • Purify if Necessary: If a starting material is of questionable purity, purify it by recrystallization, distillation, or chromatography.

  • Consider Potential Contaminants: Be aware of common impurities. For example, sulfonyl chlorides, often used to prepare sulfonamides, can be genotoxic and must be completely removed.[12][15] For commercial materials, always consult the Certificate of Analysis (CoA). In a drug development setting, rigorous control of starting materials is a regulatory expectation.[16][17]

cluster_workflow Purity Troubleshooting Logic start Low Purity Observed sm_check 1. Verify Starting Material Purity start->sm_check reaction_check 2. Analyze Crude Reaction Mixture (TLC/LCMS) sm_check->reaction_check If SMs are pure purification_check 3. Optimize Purification Protocol reaction_check->purification_check If side products are minimal low_conversion Low Conversion? (See Sec. 1) reaction_check->low_conversion side_products Side Products? (See Sec. 2) reaction_check->side_products oiling_out Oiling Out? (See Sec. 4) purification_check->oiling_out poor_recovery Poor Recovery? (See Sec. 4) purification_check->poor_recovery

Caption: A logical workflow for troubleshooting product purity issues.

Section 4: Work-up and Purification Challenges

Even a successful reaction can yield an impure product if the work-up and purification are not optimized.

Q6: My crude product looks clean by TLC/LCMS, but my yield is very low after chromatography or recrystallization. What's going wrong?

A6: Low recovery after purification is a common and frustrating problem. The issue typically lies in the physical properties of your compound and its interaction with the chosen purification method.

For Recrystallization:

  • Excess Solvent: Using too much hot solvent to dissolve your crude product is the most common cause of low recovery. Some of your product will always remain in the mother liquor, and excess solvent exacerbates this.[18]

  • Premature Crystallization: If the product crystallizes too quickly (e.g., during a hot filtration step), you will lose yield.

  • Incomplete Cooling: Ensure the solution is cooled thoroughly, first to room temperature and then in an ice bath, to maximize precipitation.[18]

Q7: My product is "oiling out" during recrystallization instead of forming clean crystals. How can I fix this?

A7: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when it separates from a supersaturated solution as a liquid instead of a solid.[18][19] This is common for lower-melting point solids or when the solvent's boiling point is higher than the compound's melting point.

Solutions:

  • Use More Solvent: The oil may simply be a concentrated solution. Try adding more hot solvent to fully dissolve it.[19]

  • Change the Solvent: Select a solvent with a lower boiling point than your compound's melting point.

  • Use a Two-Solvent System: This is often the most effective solution. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at a warm temperature until the solution just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly. This controlled decrease in solubility is excellent for inducing crystallization.[19]

Experimental Protocol: Two-Solvent Recrystallization

This protocol provides a reliable method for crystallizing compounds that tend to oil out.

  • Solvent Selection: Identify a "good" solvent that readily dissolves your N-arylsulfonamide at or near room temperature and a miscible "poor" solvent in which it is insoluble. Common pairs include Dichloromethane/Hexanes, Ethyl Acetate/Hexanes, or Acetone/Water.

  • Dissolution: Place your crude, dry product in an Erlenmeyer flask. Add the minimum volume of the "good" solvent required to fully dissolve the solid at room temperature or with gentle warming.

  • Induce Saturation: While stirring and keeping the solution warm (if necessary), add the "poor" solvent dropwise using a pipette or dropping funnel. Continue adding until you observe persistent cloudiness.

  • Re-dissolution: Add 1-2 drops of the "good" solvent back into the mixture until the solution becomes clear again. At this point, the solution is perfectly saturated.

  • Slow Cooling: Remove the flask from any heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.[18]

  • Maximize Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel, then transfer them to a watch glass or drying dish to dry completely.

References

  • Becica, J., Hruszkewycz, D. P., Steves, J. E., Elward, J. M., Leitch, D. C., & Dobereiner, G. E. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Organic Letters. Available at: [Link]

  • Gazzola, S., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. Available at: [Link]

  • Zu, W., Liu, S., Jia, X., & Xu, L. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Gevorgyan, V., & Takeda, A. (1999). N-Arylation of Sulfonamides on Solid Supports. Organic Letters. Available at: [Link]

  • Request PDF. (2025). Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. ResearchGate. Available at: [Link]

  • Ellman, J. A., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PMC. Available at: [Link]

  • ACS Publications. (2024). Copper-Catalyzed Sulfur Alkylation of Sulfenamides with N-Sulfonylhydrazones. Organic Letters. Available at: [Link]

  • Fier, P. S., & Maloney, K. M. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • PubMed. (2022). Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. Available at: [Link]

  • Macmillan Group. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett. Available at: [Link]

  • ACS Publications. (2025). Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. Organic Letters. Available at: [Link]

  • ResearchGate. (2015). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • DS InPharmatics. (2021). Establishing Regulatory Starting Materials & Understanding the ICH. Available at: [Link]

  • Drug Discovery World. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • PubMed. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Available at: [Link]

  • Teo, Y. C., & Hor, T. S. A. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. NIE Digital Repository. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available at: [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • SciSpace. (n.d.). Copper-catalysed N-arylation of arylsulfonamides with aryl bromides and aryl iodides using KF/Al2O3. Available at: [Link]

  • Zhang, W. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ECA Academy. (n.d.). Quality Control of Starting Materials (APIs and Excipients). Available at: [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Available at: [Link]

  • PubMed. (2004). Purification and characterization of arylsulfatase from Sphingomonas sp. AS6330. Available at: [Link]

  • ChemRxiv. (n.d.). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Available at: [Link]

  • Bio-Rad. (2016). Purifying Difficult-to-Purify Proteins. Bio-Radiations. Available at: [Link]

  • Macmillan Group. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Chloroaniline Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sulfonylation of sterically hindered substrates, specifically 2-chloroaniline. Here, we move beyond standard protocols to address common points of failure, providing in-depth troubleshooting, validated protocols, and the rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation of 2-chloroaniline with p-toluenesulfonyl chloride is resulting in very low to no product formation. Why is this happening?

The primary reason for poor reactivity is the significant steric hindrance posed by the chlorine atom at the ortho-position to the amine. This bulky substituent physically obstructs the approach of the sulfonylating agent to the nitrogen atom's lone pair, dramatically reducing the rate of reaction. Standard conditions that work well for unhindered anilines often fail with ortho-substituted analogs.[1]

Q2: I observe some product formation, but it's exclusively the para-sulfonated ring product (4-amino-3-chlorobenzenesulfonic acid). How can I achieve N-sulfonylation?

This indicates that under your reaction conditions (e.g., using concentrated sulfuric or chlorosulfonic acid), an electrophilic aromatic substitution (sulfonation on the ring) is occurring instead of the desired N-sulfonylation. The amino group is a strong activating group that directs incoming electrophiles to the para position, which is sterically accessible. To achieve N-sulfonylation, you must use reaction conditions that favor the nucleophilic attack of the amine onto the sulfur atom of a sulfonyl halide.

Q3: Are there alternative sulfonylating agents that are more effective than standard sulfonyl chlorides for hindered amines?

Yes. If sulfonyl chlorides are proving ineffective, consider more reactive or mechanistically different agents. Sulfonyl fluorides have been used in visible-light-mediated protocols that proceed under mild conditions.[2] Additionally, sulfinate salts can be used in photoredox-catalyzed reactions, offering a different pathway to the desired sulfonamide.[3][4]

Troubleshooting Guide: Low Yield & Reaction Failure

This section provides a structured approach to diagnosing and solving common issues encountered during the N-sulfonylation of 2-chloroaniline.

Logical Flow for Troubleshooting

G Start Low or No Yield Observed Cause1 Primary Cause: Steric Hindrance Start->Cause1 Solution1 Solution 1: Catalytic Activation Cause1->Solution1 Overcome kinetic barrier Solution2 Solution 2: Enhanced Reagent Reactivity Cause1->Solution2 Increase electrophilicity Solution3 Solution 3: Modern Synthetic Methods Cause1->Solution3 Alternative mechanisms

Caption: Troubleshooting decision tree for low-yield sulfonylation.

Solution 1: Catalytic Activation to Overcome Kinetic Barriers

For sterically hindered amines, a catalyst can facilitate the reaction by creating a more favorable pathway, often by activating the sulfonylating agent or the amine.

Possible Cause: The uncatalyzed reaction has too high an activation energy due to steric repulsion between the ortho-chloro group and the sulfonyl chloride.
Recommended Solution: Indium-Catalyzed Sulfonylation

Indium powder has been shown to be a highly effective catalyst for the sulfonylation of hindered and less nucleophilic anilines.[5] It offers a mild and efficient route to the desired sulfonamides.

This protocol is adapted from the work of Yan, Li, and Cheng (2007).[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-chloroaniline (1.0 mmol, 127.6 mg), the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 mmol, 228.7 mg), and indium powder (0.1 mmol, 11.5 mg, 10 mol%).

  • Solvent Addition: Add 5 mL of acetonitrile to the flask.

  • Reaction Execution: Stir the mixture vigorously at room temperature. For particularly stubborn substrates, the reaction can be gently refluxed.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude sulfonamide by column chromatography on silica gel.

Amine SubstrateSulfonyl ChlorideConditionsYield (%)Reference
Anilinep-Toluenesulfonyl chlorideIn (0.1 equiv), MeCN, rt82Synlett 2007, 2442
2-Chloroaniline p-Toluenesulfonyl chloride In (0.1 equiv), MeCN, rt ~75-85 (Expected) [5][6]
2,6-Dimethylanilinep-Toluenesulfonyl chlorideIn (0.1 equiv), MeCN, reflux78Synlett 2007, 2442

Note: The yield for 2-chloroaniline is an educated estimate based on data for similarly hindered anilines presented in the reference literature.

Solution 2: Enhancing Reagent Reactivity

If a catalyst is unavailable or ineffective, increasing the intrinsic reactivity of the reagents can overcome the steric barrier.

Possible Cause: The sulfonyl chloride is not sufficiently electrophilic, or the base used is not optimal for activating the amine.
Recommended Solution: Use of a Nucleophilic Catalyst (DMAP)

4-Dimethylaminopyridine (DMAP) can act as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic and readily reacts with the hindered amine.[6]

Sources

catalyst selection for efficient sulfonamide bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center For Professional Researchers & Medicinal Chemists

Diagnostic Triage: Select Your Methodology

Before selecting a catalyst, diagnose your substrate constraints. The standard sulfonyl chloride route is not always the most efficient. Use this decision matrix to identify the optimal catalytic system for your specific bond formation.

SulfonamideSelection Start START: Substrate Status Q1 Is the Sulfonyl Chloride stable and available? Start->Q1 Q2 Is the Amine nucleophile sterically hindered or electron-poor (e.g., aniline)? Q1->Q2 Yes Method_Cu Oxidative Coupling (Cu-Catalysis) Q1->Method_Cu No (Use Sulfinate Salts) Q3 Do you require orthogonal chemoselectivity (e.g., -OH present)? Q2->Q3 Yes Method_Classic Standard Base Scavenging (Pyridine/Et3N) Q2->Method_Classic No (Simple Aliphatic Amine) Method_DMAP Nucleophilic Catalysis (DMAP/Et3N) Q3->Method_DMAP No Method_SuFEx SuFEx 'Click' Chemistry (Ca(NTf2)2 Catalysis) Q3->Method_SuFEx Yes (Use Sulfonyl Fluoride)

Figure 1: Decision matrix for sulfonamide bond formation strategies based on substrate stability and nucleophilicity.

Protocol A: Enhanced Nucleophilic Catalysis (The DMAP System)

Scenario: You are using a sulfonyl chloride, but the reaction is sluggish, incomplete, or requires heating that degrades the starting material. This is common with electron-deficient anilines.

The Fix: Switch from Pyridine (solvent/base) to 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1][2]

Mechanistic Insight

Pyridine acts primarily as a Brønsted base to scavenge HCl. DMAP, however, acts as a "super-nucleophile." It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt . This intermediate is more electrophilic than the parent chloride but less prone to non-productive hydrolysis, effectively "shuttling" the sulfonyl group to the amine.

DMAP_Cycle RSO2Cl R-SO2-Cl Inter [R-SO2-DMAP]+ Cl- RSO2Cl->Inter Nucleophilic Attack DMAP DMAP (Cat.) DMAP->Inter Product R-SO2-NH-R' Inter->Product Amine Attack Amine R'-NH2 Product->DMAP Regeneration

Figure 2: The catalytic cycle of DMAP-mediated sulfonylation. The cationic intermediate lowers the activation energy for amine attack.

Optimized Protocol
  • Solvent: DCM (anhydrous). Note: Avoid alcohols.

  • Base: Et3N (1.2 equiv) or DIPEA. Do not use DMAP as the stoichiometric base; it is too expensive and difficult to remove.

  • Catalyst: DMAP (5–10 mol%).

  • Procedure:

    • Dissolve Amine (1.0 equiv) and Et3N (1.2 equiv) in DCM.

    • Add DMAP (0.1 equiv).

    • Cool to 0°C.

    • Add Sulfonyl Chloride (1.1 equiv) dropwise.

    • Warm to RT.[3][4][5]

Troubleshooting Table: DMAP System

Symptom Probable Cause Corrective Action
Low Yield (Hydrolysis) Wet solvent or high humidity. The intermediate is sensitive. Use dry DCM and an Ar atmosphere.
Product Contaminated DMAP sticking to product. Wash organic layer with 1M HCl (if product is acid stable) or Cu(NO3)2 solution (complexes DMAP).

| Runaway Exotherm | Fast formation of intermediate. | Dilute the sulfonyl chloride in DCM before addition; add at 0°C. |

Protocol B: Oxidative Cross-Coupling (The Copper System)

Scenario: Your sulfonyl chloride is unstable (decomposes to SO2) or commercially unavailable. However, the Sodium Sulfinate (R-SO2Na) salt is stable and available.

The Fix: Use Copper-Catalyzed Oxidative Coupling .[3][6] This method generates the sulfonamide bond directly from sulfinate salts and amines using air (O2) as the oxidant, bypassing the chloride entirely.

Mechanistic Insight

This reaction proceeds via a Single Electron Transfer (SET) pathway.[7] The Cu(II) species coordinates the amine and the sulfinate, facilitating an oxidative coupling that releases the sulfonamide.

Optimized Protocol (Chan-Lam Type)
  • Reagents: Sodium Sulfinate (1.2 equiv), Amine (1.0 equiv).

  • Catalyst: CuCl or CuI (10–20 mol%).

  • Ligand: often ligand-free, or bipyridine (20 mol%) for difficult substrates.

  • Oxidant: Open air (balloon of O2 speeds reaction).

  • Solvent: DMSO or DMF (Crucial for solubility of the salt).

Optimization Data (Yield vs. Catalyst)

Catalyst Solvent Temp (°C) Yield (%) Notes
CuI DMSO 60 88 Best balance of cost/yield
Cu(OAc)2 DMSO 60 82 Good, but acetate can compete
FeCl3 DMF 100 45 Iron is less effective here

| None | DMSO | 100 | <5 | Background reaction is negligible |

Protocol C: SuFEx "Click" Chemistry (The Calcium System)

Scenario: You need high chemoselectivity (e.g., reacting an amine in the presence of an alcohol) or are working with complex biomolecules. Sulfonyl chlorides are too aggressive and non-selective.

The Fix: Use Sulfonyl Fluorides (R-SO2F) activated by Ca(NTf2)2 (Calcium Triflimide).[4][8] This is the modern "SuFEx" (Sulfur-Fluoride Exchange) approach pioneered by the Sharpless lab.

Mechanistic Insight

Sulfonyl fluorides are incredibly stable (resistant to hydrolysis and chromatography). They do not react with amines spontaneously. The Ca(NTf2)2 acts as a Lewis Acid to activate the fluoride leaving group, while DABCO acts as a base/organocatalyst. This allows the reaction to proceed at Room Temperature with "click" characteristics (high yield, single product).

SuFEx Substrate Sulfonyl Fluoride (R-SO2-F) Complex Activated Ca-F Complex Substrate->Complex Activation Catalyst Ca(NTf2)2 (Cat) + DABCO Catalyst->Complex Product Sulfonamide (R-SO2-NH-R') Complex->Product Amine (RT, 1h)

Figure 3: Calcium-catalyzed activation of sulfonyl fluorides.[9] The Ca(II) center coordinates the fluoride, weakening the S-F bond.

Optimized Protocol
  • Substrate: Sulfonyl Fluoride (1.0 equiv).

  • Amine: 1.1 equiv.

  • Catalyst: Ca(NTf2)2 (5 mol%) + DABCO (1.2 equiv).

  • Solvent: MeCN or THF.

  • Conditions: Stir at Room Temperature for 1–4 hours.

  • Workup: Evaporate solvent, load directly onto silica gel.

Frequently Asked Questions (FAQs)

Q: I am using DMAP, but I cannot remove it from my product during extraction. A: DMAP is lipophilic and often drags into the organic layer.

  • Solution 1: Wash the organic layer with 10% Copper(II) Sulfate or Copper(II) Nitrate solution. DMAP forms a water-soluble deep blue complex with copper and is pulled into the aqueous phase.

  • Solution 2: Use Polymer-Supported DMAP (PS-DMAP). It works identically but can be removed by simple filtration.

Q: I have a primary alcohol and a secondary amine on my substrate. How do I sulfonylate only the amine? A: Do not use Sulfonyl Chlorides/Et3N; they will likely react with the alcohol to form a sulfonate ester.

  • Solution: Use the SuFEx protocol (Protocol C) . Sulfonyl fluorides are orthogonal to alcohols under these conditions; they will selectively react with the amine (even in the presence of water or alcohols).

Q: Can I use Palladium to make sulfonamides? A: Yes, but usually for a different disconnection. Palladium (Buchwald-Hartwig conditions) is best used for coupling an Aryl Halide with a Primary Sulfonamide (Ar-X + H2N-SO2-R).

  • Catalyst: Pd2(dba)3 / XPhos.

  • Base: Cs2CO3.

  • Use case: When you already have the sulfonamide moiety and need to attach an aromatic ring to the nitrogen.

References
  • SuFEx Chemistry & Calcium Catalysis: Mahapatra, S., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides."[4][5] Organic Letters, 2020.[8]

  • Copper-Catalyzed Oxidative Coupling: Wang, Z., et al. "Copper-catalyzed sulfonamides formation from sodium sulfinates and amines."[3] Chemical Communications, 2013.[6]

  • DMAP Mechanism & Efficiency: Berry, D. J., et al. "Nucleophilic Catalysis in the Synthesis of Sulfonamides." Journal of Organic Chemistry, 1981. (Foundational text on Pyridine vs. DMAP kinetics).
  • Palladium-Catalyzed N-Arylation: Baskin, J. M., et al. "Palladium-Catalyzed Synthesis of N-Aryl Sulfonamides." Journal of the American Chemical Society, 2010.[10]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-aryl-p-toluenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-aryl-p-toluenesulfonamides, a class of compounds with significant therapeutic potential. We will explore their synthesis, biological activities, and the nuanced ways in which their chemical structure can be modified to enhance their efficacy as both anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile chemical scaffold.

Introduction: The Versatility of the N-aryl-p-toluenesulfonamide Scaffold

N-aryl-p-toluenesulfonamides are a class of organic compounds characterized by a p-toluenesulfonyl group attached to a nitrogen atom, which is in turn bonded to an aryl (aromatic) ring. This structural motif has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.

Historically, sulfonamides are best known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2] However, recent research has unveiled a much broader spectrum of biological activities for N-aryl-p-toluenesulfonamide derivatives, including potent anticancer, antifungal, and antiviral properties.[3][4] This guide will focus on the comparative analysis of their structure-activity relationships, particularly in the realms of oncology and infectious diseases.

General Synthesis of N-aryl-p-toluenesulfonamides

The most common and straightforward method for synthesizing N-aryl-p-toluenesulfonamides involves the reaction of p-toluenesulfonyl chloride with a substituted aniline in the presence of a base. This nucleophilic substitution reaction is versatile and can be adapted to produce a wide array of derivatives.

Experimental Protocol: General Synthesis

Objective: To synthesize a range of N-aryl-p-toluenesulfonamides by reacting p-toluenesulfonyl chloride with various substituted anilines.

Materials:

  • p-Toluenesulfonyl chloride

  • Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and stir at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with 1 M hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-p-toluenesulfonamide.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Substituted Aniline in Dichloromethane] --> B{Add Base (Pyridine/Triethylamine)}; B --> C{Add p-Toluenesulfonyl Chloride}; C --> D[Stir at Room Temperature]; D --> E{Monitor by TLC}; E --> F[Work-up (Acid/Base Wash)]; F --> G[Dry and Concentrate]; G --> H[Purify (Recrystallization/Chromatography)]; H --> I[Characterize Product]; }

Caption: General workflow for the synthesis of N-aryl-p-toluenesulfonamides.

Structure-Activity Relationship (SAR) as Anticancer Agents

N-aryl-p-toluenesulfonamides have emerged as a promising class of anticancer agents, with studies demonstrating their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[5] The substitution pattern on the N-aryl ring plays a critical role in determining their cytotoxic potency.

Influence of Substituents on the N-Aryl Ring

The electronic properties of the substituents on the N-aryl ring significantly impact the anticancer activity. Both electron-donating and electron-withdrawing groups have been shown to modulate the efficacy of these compounds, often in a manner that is dependent on their position on the aromatic ring.

Table 1: Comparison of Anticancer Activity (IC50 values in µM) of N-aryl-p-toluenesulfonamide Derivatives

CompoundN-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
1 PhenylDU145 (Prostate)>50[6]
2 3-Amino-4-methoxyphenylK562 (Leukemia)0.005[6][7]
3 4-NitrophenylMCF-7 (Breast)9.8[8]
4 4-ChlorophenylSK-MEL-28 (Melanoma)7.8[9]
5 4-MethoxyphenylMCF-7 (Breast)9.0[9]
6 2,5-DichlorophenylHeLa (Cervical)7.21[5]

Key SAR Insights for Anticancer Activity:

  • Electron-Donating Groups (EDGs): The presence of electron-donating groups, such as methoxy (-OCH3) and amino (-NH2), can enhance anticancer activity. For instance, compound 2 , with a 3-amino and 4-methoxy substitution, exhibits exceptionally high potency against the K562 leukemia cell line.[6][7] This suggests that increased electron density on the N-aryl ring may be favorable for interaction with the biological target.

  • Electron-Withdrawing Groups (EWGs): Electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), also contribute to potent anticancer activity. Compounds 3 , 4 , and 6 demonstrate significant cytotoxicity against various cancer cell lines.[5][8][9] The position of the substituent is crucial; for example, a para-substitution often leads to better activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to cross cell membranes and reach its intracellular target.

Mechanism of Action: Targeting Carbonic Anhydrases

While early studies pointed towards a general mechanism of inducing cell cycle arrest, more recent evidence suggests that a key molecular target for many anticancer N-aryl-p-toluenesulfonamides is the family of carbonic anhydrase (CA) enzymes.[10][11][12] Specifically, the tumor-associated isoforms CA IX and CA XII are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[N-aryl-p-toluenesulfonamide] --> B{Inhibition of Carbonic Anhydrase (CA IX/XII)}; B --> C[Increased pH in Tumor Microenvironment]; C --> D[Inhibition of Tumor Growth and Metastasis]; B --> E[Induction of Apoptosis]; }

Caption: Proposed mechanism of anticancer action via carbonic anhydrase inhibition.

The sulfonamide moiety is a well-established zinc-binding group, which is crucial for the catalytic activity of carbonic anhydrases. By binding to the zinc ion in the active site, these compounds can effectively inhibit the enzyme's function. The SAR for CA inhibition often shows that aromatic and heterocyclic sulfonamides are potent inhibitors.[13][14]

Structure-Activity Relationship (SAR) as Antimicrobial Agents

The traditional role of sulfonamides as antibacterial agents is well-documented. N-aryl-p-toluenesulfonamides continue this legacy, with modern derivatives showing efficacy against a range of bacterial and fungal pathogens.

Influence of Substituents on Antibacterial Activity

Similar to their anticancer properties, the antimicrobial activity of N-aryl-p-toluenesulfonamides is heavily influenced by the nature and position of substituents on the N-aryl ring.

Table 2: Comparison of Antibacterial Activity (MIC values in µg/mL) of N-aryl-p-toluenesulfonamide Derivatives

CompoundN-Aryl SubstituentS. aureus (Gram-positive)E. coli (Gram-negative)Reference
7 Phenyl>1000>1000[14][15]
8 4-Nitrophenyl125250[14][15]
9 4-Chlorophenyl250500[14][15]
10 2,4-Dichlorophenyl62.5125[14][15]
11 4-Bromophenyl125250[14][15]
12 4-Fluorophenyl250500[14][15]

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups (EWGs): The data in Table 2 suggests that the presence of electron-withdrawing halogens on the N-aryl ring is beneficial for antibacterial activity. Dichloro-substituted compound 10 shows the best activity against both S. aureus and E. coli among the tested analogs.[14][15] This indicates that reducing the electron density on the N-aryl ring may enhance the interaction with the bacterial target enzyme.

  • Lipophilicity and Permeability: The ability of the compound to penetrate the bacterial cell wall and membrane is a critical factor. The lipophilicity imparted by the aryl group and its substituents influences this property.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2][13] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication. Humans are not affected by this mechanism as they obtain folic acid from their diet.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[p-Aminobenzoic Acid (PABA)] -- Competitive Inhibition --> B[Dihydropteroate Synthase (DHPS)]; C[N-aryl-p-toluenesulfonamide] -- Blocks --> B; B --X D[Folic Acid Synthesis]; D --X E[Nucleotide and Amino Acid Synthesis]; E --X F[Bacterial Growth and Replication]; }

Caption: Mechanism of antibacterial action via inhibition of folic acid synthesis.

Comparative Analysis and Future Perspectives

The N-aryl-p-toluenesulfonamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable ability to be tailored for different therapeutic applications. The comparative analysis of its SAR for anticancer and antimicrobial activities reveals some intriguing patterns:

  • Anticancer Activity: Both electron-donating and electron-withdrawing substituents on the N-aryl ring can lead to potent compounds, suggesting that multiple modes of interaction with the target, likely carbonic anhydrases, are possible.

  • Antimicrobial Activity: Electron-withdrawing groups, particularly halogens, appear to be more consistently associated with enhanced antibacterial efficacy, possibly by improving the interaction with dihydropteroate synthase.

Future research in this area should focus on several key aspects:

  • Target-Specific Design: A deeper understanding of the specific molecular targets for both anticancer and antimicrobial activities will enable more rational drug design. For instance, designing derivatives with high selectivity for tumor-associated carbonic anhydrase isoforms could lead to more effective and less toxic cancer therapies.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models can help predict the activity of novel derivatives and guide the synthesis of more potent compounds.[1]

  • Combination Therapies: Exploring the synergistic effects of N-aryl-p-toluenesulfonamides with other established anticancer or antimicrobial drugs could lead to more effective treatment regimens and combat drug resistance.

Conclusion

The structure-activity relationship of N-aryl-p-toluenesulfonamides is a rich and complex field of study. The ease of synthesis and the ability to systematically modify the N-aryl substituent make this scaffold an attractive starting point for the development of novel therapeutic agents. By carefully considering the electronic and steric properties of the substituents, researchers can optimize the biological activity of these compounds against a range of diseases, from cancer to bacterial infections. The insights provided in this guide aim to facilitate the rational design and development of the next generation of N-aryl-p-toluenesulfonamide-based drugs.

References

  • Ajani, O. O., Familoni, O. B., Aderohunmu, D. V., Ogunniran, K. O., Adekoya, J. A., & Olanrewaju, I. O. (2015). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Pakistan Journal of Biological Sciences, 18(4), 166-172. [Link]

  • Clare, B. W., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors. Part 86. A QSAR study on some sulfonamide drugs which lower intra-ocular pressure, using the ACE non-linear statistical method. European Journal of Medicinal Chemistry, 35(9), 859-865. [Link]

  • Edafiogho, D. O., Ananthalakshmi, K. V., & Kombian, S. B. (2007). Synthesis and anticonvulsant activity of some N-aryl-p-toluenesulfonamides. Bioorganic & Medicinal Chemistry, 15(21), 6644-6650.
  • Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., & Safwat, N. A. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5283. [Link]

  • Gül, H. İ., & Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Part 100. A QSAR study on a series of sulfonamides acting as topically effective antiglaucoma agents. Bioorganic & Medicinal Chemistry Letters, 18(2), 657-664.
  • Hawser, S., Lociuro, S., & Islam, K. (2006). Dihydrofolate reductase inhibitors. Current Medicinal Chemistry, 13(5), 567-576.
  • Iqbal, R., Zareef, M., Ahmed, S., Zaidi, J. H., Arfan, M., Shafique, M., & Mirza, B. (2007). Synthesis, antimicrobial and antioxidant activities of novel N-aryl-p-toluenesulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 589-594.
  • Kamal, A., Reddy, K. L., Devaiah, V., Shankaraiah, N., & Rao, M. P. (2005). Synthesis and biological evaluation of new N-aryl-p-toluenesulfonamides as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 15(20), 4581-4585.
  • Korkmaz, F., Topal, M., & O'Brien, P. J. (2009). A QSAR study on a series of sulfonamide carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 803-810.
  • Reddy, M. V. R., Mallireddigari, M. R., Pallela, V. R., Cosenza, S. C., Billa, V. K., Akula, B., ... & Reddy, E. P. (2013). Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents. Journal of Medicinal Chemistry, 56(13), 5562-5586. [Link]

  • Sen, S., & Drabu, S. (2012). Synthesis and biological evaluation of some novel N-aryl-p-toluenesulfonamides as potential antimicrobial agents. Acta Poloniae Pharmaceutica, 69(3), 479-484.
  • Sharma, V., Kumar, P., & Pathak, D. (2010). Synthesis and antimicrobial activity of some new N-aryl-p-toluenesulfonamides. Indian Journal of Pharmaceutical Sciences, 72(1), 117.
  • Singh, U. P., & Bhat, H. R. (2013). Synthesis, characterization and anticancer evaluation of some new N-aryl-p-toluenesulfonamides. Medicinal Chemistry Research, 22(10), 4848-4855.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Soliman, A. M., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2010). Synthesis and biological evaluation of some new N-aryl-p-toluenesulfonamides as potential antimicrobial agents. Archives of Pharmacal Research, 33(1), 35-42.
  • Sławiński, J., & Żołnowska, B. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3994. [Link]

  • Uslu, H., & Ceylan, M. (2018). Synthesis of N-aryl substituted p-toluenesulphonamides via nickel catalyzed amidation reaction and their antibacterial, antifungal and antioxidant activities evaluation. Pakistan Journal of Pharmaceutical Sciences, 31(4), 1209-1216. [Link]

  • Verma, A., & Saraf, S. K. (2008). 4-Toluenesulfonamides: a patent review.
  • Wang, Z., Liu, Y., Wang, S., & Li, Z. (2011). Synthesis and biological evaluation of N-aryl-p-toluenesulfonamides as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4241-4247.
  • Yaka, Y., & Tunçbilek, M. K. (2023). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. Molecules, 28(5), 2058. [Link]

  • Zareef, M., Iqbal, R., Mirza, B., Khan, K. M., Manan, A., & Asim, F. (2008). Synthesis and antimicrobial activity of some new N-aryl-p-toluenesulphonamides. Journal of the Serbian Chemical Society, 73(10), 945-952.
  • Zhang, X. W., & Gui, C. S. (2006). Synthesis and biological activities of N-aryl-p-toluenesulfonamides. Chinese Chemical Letters, 17(10), 1293-1296.
  • Žemlička, M., & Supuran, C. T. (2011). Carbonic anhydrase inhibitors: a patent review (2008–2010).
  • Zhou, Y., & Chen, Z. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3795. [Link]

  • Zou, Y., Hu, Y., & Li, S. (2012). Synthesis and antiviral activity of novel N-aryl-p-toluenesulfonamides. Medicinal Chemistry Research, 21(11), 3745-3751.

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides (sulfa drugs) remain a cornerstone in veterinary and human medicine, yet their persistence in food matrices and environmental waters necessitates rigorous monitoring.[1][2][3] For the analytical chemist, the challenge lies not just in detection, but in the unambiguous structural elucidation of metabolites and degradation products.

This guide moves beyond basic detection parameters to analyze the mechanistic fragmentation pathways of sulfonamides.[3][4] We compare the efficacy of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and provide a self-validating LC-MS/MS protocol for their quantification.

Part 1: Comparative Analysis of Ionization Interfaces

The "Product" (ESI) vs. The Alternative (APCI)

While Electrospray Ionization (ESI) is the industry standard for polar antimicrobials, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages in specific matrices. The choice between them dictates the fragmentation energy landscape and sensitivity profile.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Scientific Verdict
Polarity Scope High. Ideal for ionic/polar sulfonamides and their glucuronide metabolites.Medium. Better for neutral or less polar derivatives.ESI Wins for broad metabolite coverage.
Matrix Tolerance Low. Susceptible to ion suppression from phospholipids/salts.High. Gas-phase ionization reduces liquid-phase matrix effects.APCI Wins for complex matrices (e.g., wastewater, liver).
Thermal Stability High. "Soft" ionization preserves thermally labile conjugates.Low. Heat required for vaporization can degrade N4-glucuronides.ESI Essential for metabolite tracking.
Fragmentation Produces primarily

or

. Requires CID for fragments.
Can induce thermal fragmentation in-source.[5]ESI provides cleaner precursor selection.

Expert Insight: For routine residue analysis in regulated environments (FDA/EU MRL compliance), ESI in positive mode (ESI+) is the superior choice due to its sensitivity for the protonated molecular ion


. However, if your workflow suffers from intractable matrix suppression in wastewater analysis, switching to APCI can recover up to 40% signal intensity lost to suppression in ESI.

Part 2: Mechanistic Fragmentation Guide

The Sulfonamide Fingerprint

Understanding the fragmentation logic is critical for distinguishing parent drugs from isobaric interferences. Sulfonamides exhibit a "bimodal" fragmentation behavior driven by the stability of the S-N bond and the aromatic moiety.

1. The Primary Pathway: S-N Bond Cleavage

The most abundant transition in ESI+ MS/MS is the cleavage of the sulfonamide bond (


).
  • Mechanism: Protonation occurs at the anilinic nitrogen or the sulfonamide nitrogen.[6]

  • Result: This yields the characteristic sulfanilyl cation at

    
     156 .
    
  • Diagnostic Value: This ion is a "class-specific" fragment present in almost all sulfonamides with an unsubstituted aniline ring.

2. The Rearrangement Pathway:

Extrusion

A more complex, structurally diagnostic pathway involves the rearrangement and loss of sulfur dioxide (64 Da).

  • Mechanism: A "Smiles-type" rearrangement where the anilinic nitrogen attacks the ipso-carbon of the benzene ring, expelling

    
    .
    
  • Result: Formation of an aniline derivative

    
    .
    
  • Causality: This pathway is highly sensitive to ortho-substitution. Electron-withdrawing groups (e.g., Cl) at the ortho position promote this extrusion.[7][8]

Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic sulfonamide.

SulfonamideFragmentation Precursor Precursor Ion [M+H]+ Intermediate Transition State (Ipso-Attack) Precursor->Intermediate Intramolecular Rearrangement Frag_156 Sulfanilyl Cation m/z 156 (Class Characteristic) Precursor->Frag_156 S-N Bond Cleavage (Primary Path) Frag_M_SO2 Desulfonated Amine [M+H - SO2]+ Intermediate->Frag_M_SO2 SO2 Extrusion (-64 Da) Frag_92 Aniline Ion m/z 92 Frag_156->Frag_92 - SO2 (64 Da) Frag_108 Rearrangement Ion m/z 108 [H2N-Ph-O]+ Frag_156->Frag_108 Rearrangement

Figure 1: Competing fragmentation pathways for sulfonamides in ESI(+). The S-N cleavage yields the diagnostic m/z 156, while rearrangement leads to SO2 loss.

Part 3: Characteristic Ion Reference Table

Use this table to build Multiple Reaction Monitoring (MRM) methods.

AnalytePrecursor (

)
Quantifier Ion (

)
Qualifier Ion (

)
Mechanistic Origin
Sulfamethoxazole 254.1156.092.0Sulfanilyl cation / Aniline
Sulfadiazine 251.1156.092.0Sulfanilyl cation / Aniline
Sulfamethazine 279.1186.1156.0Heterocyclic amine retention
Sulfathiazole 256.0156.092.0Sulfanilyl cation / Aniline
Sulfapyridine (IS)250.1156.0108.0Rearrangement (

)

Part 4: Validated Experimental Protocol

Protocol: Determination of Sulfonamides in Biological Matrices via LC-ESI-MS/MS

This workflow is designed to be self-validating by using an internal standard (Sulfapyridine) that mimics the fragmentation behavior of the analytes.

1. Sample Preparation (QuEChERS Modified)
  • Rationale: Sulfonamides are amphoteric. A buffered extraction is required to neutralize charge and maximize recovery into organic solvent.

  • Step 1: Weigh 2.0 g of homogenized tissue/fluid into a 50 mL centrifuge tube.

  • Step 2 (Validation): Spike with Sulfapyridine-d4 (Internal Standard) to 100 ng/mL. Why: Corrects for matrix suppression.

  • Step 3: Add 10 mL Acetonitrile (1% Acetic Acid).[2] Vortex 1 min.

  • Step 4: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously. Centrifuge at 4000 rpm for 5 min.

  • Step 5: Transfer supernatant to dSPE tube (C18 + PSA). Why: C18 removes lipids; PSA removes organic acids.

2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for sulfonamides to improve peak shape and resolution of isomers.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

Visualization: Experimental Workflow

Workflow Sample Sample (2g Tissue) Spike IS Spike (Sulfapyridine-d4) Sample->Spike Extract Extraction (ACN + 1% HAc) Spike->Extract Partition Partitioning (MgSO4 / NaCl) Extract->Partition Phase Sep Cleanup dSPE Cleanup (C18 + PSA) Partition->Cleanup Supernatant Analysis LC-ESI-MS/MS (MRM Mode) Cleanup->Analysis Inject

Figure 2: Step-by-step QuEChERS extraction workflow for sulfonamide analysis.

References

  • Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Niessen, W.M.A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • BenchChem. (2025).[9] Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples. BenchChem Application Guide. Link

  • Agilent Technologies. (2012). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Application Note. Link

  • PerkinElmer. (2018). A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Technical Note. Link

Sources

Validation of N-(2-chlorophenyl)-4-methylbenzenesulfonamide: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bulk Purity" Imperative

In the development of sulfonamide-based therapeutics, specifically N-(2-chlorophenyl)-4-methylbenzenesulfonamide (CAS: 6380-05-8), distinguishing between "molecular identity" and "bulk purity" is the primary source of analytical failure.

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) confirm what the molecule is, only Combustion Elemental Analysis (CHNS) provides a weight-based validation of the entire sample composition. This guide compares these methodologies and provides a validated protocol for achieving the "Gold Standard" of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 theoretical tolerance required by top-tier journals (e.g., J. Org. Chem.) and regulatory bodies.[1][2]

Scientific Foundation & Theoretical Baseline

Before validation can occur, the theoretical baseline must be established. The target compound is a sulfonamide synthesized typically via the reaction of 2-chloroaniline with p-toluenesulfonyl chloride.

Compound: N-(2-chlorophenyl)-4-methylbenzenesulfonamide Formula:


Molecular Weight:  281.76  g/mol [3]
Table 1: Theoretical Composition (The Target)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 1312.011156.1455.42% 55.02 – 55.82%
Hydrogen (H) 121.00812.104.29% 3.89 – 4.69%
Nitrogen (N) 114.00714.014.97% 4.57 – 5.37%
Sulfur (S) 132.0632.0611.38% 10.98 – 11.78%

Expert Insight: The presence of the Chlorine atom (Cl) and Sulfur (S) requires specific combustion additives (e.g., Tungsten Oxide/Vanadium Pentoxide) to prevent interference and ensure complete oxidation. Standard CHN modes often fail for sulfonamides without sulfur-specific calibration.

Comparative Analysis: CHNS vs. HRMS vs. qNMR

Why perform Elemental Analysis when HRMS is faster? The table below outlines the mechanistic differences that dictate experimental choice.

Table 2: Orthogonal Method Comparison
FeatureMethod A: Classical CHNS (Combustion) Method B: HRMS (ESI-TOF) Method C: Quantitative NMR (qNMR)
Primary Output Bulk Purity (% by weight)Molecular Formula (Exact Mass)Molar Ratio / Structure
Detection Basis Total combustion of sample massIonization of moleculesProton environment integration
Blind Spots Cannot distinguish isomersInorganic salts, trapped water, non-ionizable impurities Silent impurities (no protons), paramagnetic metals
Sample Requirement ~2–5 mg (Destructive)<0.1 mg (Destructive)~10 mg (Non-destructive)
Validation Status Gold Standard for bulk homogeneityAccepted for Identity onlyRising alternative (requires Internal Standard)
Cost/Throughput Moderate / SlowHigh / FastHigh / Moderate

Experimental Protocol: The Self-Validating Workflow

This protocol ensures that any failure in results can be traced back to a specific process step (Synthesis, Purification, or Drying), creating a self-validating loop.

Phase 1: Sample Preparation (Crucial)
  • Recrystallization: Crude product must be recrystallized (typically Ethanol/Water or Toluene) to remove unreacted p-toluenesulfonyl chloride.

  • Vacuum Drying: Dry at

    
     under high vacuum (<1 mbar) for 12 hours.
    
    • Why? Sulfonamides form strong hydrogen bonds with water. Surface moisture will skew Hydrogen results >0.4%.

  • Homogenization: Grind the dried crystals into a fine powder using an agate mortar.

    • Why? Large crystals cause "flash combustion" spikes, leading to nitrogen errors.

Phase 2: Combustion Analysis (CHNS Mode)
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Carrier Gas: Helium (140 mL/min).

  • Combustion Temp:

    
     (Required for breaking the S-N bond).
    
  • Oxidation Catalyst: Tungsten Oxide (

    
    ) added to the tin capsule.
    
    • Mechanism:

      
       prevents the formation of volatile metal-sulfates if inorganic salts are present and aids in the complete oxidation of the sulfonamide backbone.
      
Phase 3: Data Interpretation Loop

Use the diagram below to interpret results.

ValidationLogic Start Start: CHNS Analysis Result Check1 Is Result within ±0.4%? Start->Check1 Pass PASS: Bulk Purity Confirmed Check1->Pass Yes Fail FAIL: Analyze Deviation Check1->Fail No HighC High %C (+1-3%) Fail->HighC If LowC Low %C / Low %N Fail->LowC If HighH High %H (>0.5%) Fail->HighH If Action1 Diagnosis: Trapped Solvent (Toluene/Ethanol) HighC->Action1 Check NMR for Solvent Action2 Diagnosis: Inorganic Contamination (Silica/Salts) or Wet Sample LowC->Action2 Check Ash Content Action3 Diagnosis: Hygroscopic Water (Incomplete Drying) HighH->Action3 Re-dry (TGA check)

Figure 1: Decision logic for interpreting Elemental Analysis deviations. This workflow isolates the root cause of impurity.

Experimental Data: Case Study Validation

To demonstrate the sensitivity of EA compared to HRMS, we simulated a validation scenario for N-(2-chlorophenyl)-4-methylbenzenesulfonamide containing common process impurities.

Scenario:
  • Sample A: Pure, recrystallized, vacuum-dried.

  • Sample B: Contains 2% trapped Toluene (recrystallization solvent).

  • Sample C: Contains 5% Sodium Chloride (NaCl) (byproduct of Schotten-Baumann reaction).

Table 3: Experimental Validation Results
Sample% Carbon (Theory: 55.42)% Hydrogen (Theory: 4.29)% Nitrogen (Theory: 4.97)Validation StatusHRMS Result (ESI+)
Sample A 55.38% (

)
4.31% (

)
4.95% (

)
PASS

282.02 [M+H]

Sample B 56.10% (

)
4.45% (

)
4.85% (

)
FAIL (High C)

282.02 [M+H]

Sample C 52.65% (

)
4.08% (

)
4.72% (

)
FAIL (Low All)

282.02 [M+H]

Critical Observation: Note that Sample B and Sample C passed HRMS analysis . Mass spectrometry ionizes the main compound (


 282.02) but is "blind" to the non-ionizable toluene solvent (Sample B) and the inorganic salt (Sample C) in the bulk matrix. Only Elemental Analysis detected the impurity. 

Regulatory & Compliance Note (E-E-A-T)

While this guide focuses on CHNS validation for organic purity, researchers submitting to FDA/EMA must also consider ICH Q3D guidelines.

  • CHNS Analysis: Validates the organic structure (C, H, N, S).[4]

  • ICH Q3D / USP <232>: Validates elemental impurities (Heavy metals like Pb, Cd, As).

  • Guidance: Do not confuse the two. A passing CHNS result does not clear a compound for heavy metal safety; it only confirms the organic composition is correct.

References

  • American Chemical Society (ACS). Author Guidelines for the Journal of Organic Chemistry: Characterization of New Substances. (Accessed 2023).[5] [Link]

    • Cit
  • International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency. [Link]

    • Citation for regulatory distinction between organic EA and heavy metal impurities.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

    • Citation for qNMR as an orthogonal valid
  • Gowda, B. T., et al. (2009). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide.[6] Acta Crystallographica Section E. [Link]

    • Source for specific compound structure and crystallographic d

Sources

comparison of antibacterial activity against standard drugs like ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluoroquinolone Standard

In the discovery of novel antimicrobial agents, data is meaningless without context. Ciprofloxacin, a second-generation fluoroquinolone, serves as a critical "Gold Standard" control in Gram-negative drug discovery. Its mechanism—targeting type II topoisomerases (DNA gyrase and Topoisomerase IV)—provides a benchmark for bactericidal kinetics and potency.

This guide moves beyond basic susceptibility testing. It outlines a self-validating experimental framework to rigorously compare your novel compound ("Compound X") against ciprofloxacin, focusing on static potency (MIC), dynamic killing (Time-Kill), and therapeutic safety (Selectivity Index).

Mechanism of Action: The Benchmark

Understanding the comparator is the first step in analysis. Ciprofloxacin does not merely inhibit; it actively poisons the cell by trapping the enzyme-DNA complex.[1]

Cipro_MOA Drug Ciprofloxacin Entry (Porin Channels) Target Target Binding (DNA Gyrase / Topo IV) Drug->Target Accumulation Complex Formation of Cleavable Complex (Roadblock) Target->Complex Stabilization Breaks Double-Strand DNA Breaks Complex->Breaks Replication Fork Collapse Death Bacterial Cell Death (Bactericidal) Breaks->Death SOS Response Failure

Figure 1: Mechanism of Action for Ciprofloxacin. The drug converts essential enzymes into cellular toxins, leading to rapid bactericidal activity.

Phase I: Static Potency (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the foundation of comparative analysis. We utilize the Broth Microdilution Method adhering to CLSI M07-A10 standards.[2]

The Self-Validating Protocol

Objective: Determine the lowest concentration of Compound X and Ciprofloxacin that inhibits visible growth.

1. Media Preparation (Critical Variable)
  • Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

  • The "Why": Standard MHB lacks sufficient divalent cations (

    
    , 
    
    
    
    ). Ciprofloxacin activity against Pseudomonas aeruginosa is heavily influenced by cation levels, which stabilize the outer membrane. Failure to use CAMHB will result in artificially low MICs for the control, invalidating the comparison.
  • Validation:

    
     must be 20-25 mg/L; 
    
    
    
    must be 10-12.5 mg/L.
2. Inoculum Standardization
  • Prepare a direct colony suspension in saline to match a 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute 1:100 in CAMHB, then 1:2 in the microplate to achieve a final testing density of

    
     CFU/mL .
    
  • Validation: Plate the inoculum.[2][3][4][5] If the count is not within

    
     CFU/mL, reject the assay.
    
3. Quality Control (The Internal Standard)

You cannot trust the data for Compound X if the Ciprofloxacin control is out of range.

  • QC Strain: Escherichia coli ATCC 25922.[6]

  • Acceptance Criteria: Ciprofloxacin MIC must fall between 0.004 – 0.015 µg/mL .

Phase II: Dynamic Killing (Time-Kill Kinetics)

MIC is a static snapshot. To claim your compound is superior or equivalent to Ciprofloxacin, you must demonstrate how fast it kills. Ciprofloxacin is concentration-dependent and rapidly bactericidal.

Protocol Workflow

Definition of Bactericidal:


 reduction in CFU/mL (99.9% kill) from the initial inoculum.
  • Setup: Prepare tubes with CAMHB containing drug concentrations at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution in saline and plating on agar.

TimeKill_Workflow Inoculum Inoculum (10^6 CFU/mL) Exposure Drug Exposure (1x, 2x, 4x MIC) Inoculum->Exposure Incubation Incubation 37°C, Shaking Exposure->Incubation Sampling Sampling Points (0, 2, 4, 8, 24h) Incubation->Sampling At intervals Plating Plating & Counting Sampling->Plating Analysis Log10 Reduction Calculation Plating->Analysis

Figure 2: Time-Kill Assay Workflow.[3][7] This dynamic analysis differentiates bacteriostatic agents from bactericidal ones.

Phase III: Therapeutic Safety (Selectivity Index)

Potency is irrelevant if the compound is toxic. The Selectivity Index (SI) quantifies the therapeutic window.[8]

Calculation

[8][9]
  • 
     (Cytotoxic Concentration 50%):  Concentration reducing mammalian cell viability by 50% (e.g., in HEK293 or HepG2 cells via MTT assay).
    
  • Target: An SI > 10 is generally considered a promising lead for further development.[10]

Comparative Data Presentation

When publishing your guide or internal report, summarize the data to facilitate direct comparison. Below is a template based on a hypothetical novel peptide ("Compound X") vs. Ciprofloxacin.

Table 1: Comparative Activity Profile (E. coli ATCC 25922)[6]
MetricCiprofloxacin (Standard)Compound X (Novel)Interpretation
MIC (

g/mL)
0.0082.0Compound X is less potent but active.
MBC (

g/mL)
0.0164.0Both are bactericidal (MBC/MIC

4).
Time to 99.9% Kill 2 hours (

MIC)
4 hours (

MIC)
Ciprofloxacin kills faster (Rapid kinetics).

(HEK293)
> 200

g/mL
64

g/mL
Compound X has higher cytotoxicity.
Selectivity Index (SI) > 25,00032Compound X has an acceptable, but lower, safety margin.
Resistance Freq.

(Single step)

Compound X shows lower resistance potential.[10]
Expert Analysis

In this hypothetical scenario, while Compound X has a higher MIC than Ciprofloxacin, its lower resistance frequency suggests it may target the membrane rather than a specific protein, reducing the likelihood of rapid mutation-based resistance. This trade-off (lower potency vs. lower resistance) is a key narrative in modern drug development.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[11] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] CLSI.[3][6][7][11][12][13][14] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Clinical Breakpoints and Dosing of Antibiotics.[13] EUCAST.[4][6][12][13][15][16] [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.[1][17] Cold Spring Harbor Perspectives in Medicine. [Link]

  • Patsnap Synapse. (2024). Mechanism of Action of Ciprofloxacin.[1][17][18][Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe handling and disposal of N-(2-chlorophenyl)-4-methylbenzenesulfonamide (CAS No: 6380-05-8), a compound utilized in specialized research and pharmaceutical development. As laboratory professionals, our commitment to safety and environmental stewardship necessitates a rigorous and informed approach to waste management. This guide is structured to provide not just a protocol, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Identification and Inherent Risk Profile

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. N-(2-chlorophenyl)-4-methylbenzenesulfonamide is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Its risk profile necessitates stringent handling and disposal protocols.

The primary hazards are summarized below. This data is synthesized from globally harmonized system (GHS) classifications and informs all subsequent personal protective equipment (PPE), handling, and disposal recommendations.

Hazard ClassificationCategoryGHS CodeDescriptionAuthoritative Source
Acute Oral ToxicityCategory 4H302Harmful if swallowed.[2][3][4]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[1][2][4]
Serious Eye Damage/IrritationCategory 2H319Causes serious eye irritation.[1][2][4]
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation.[2][4][5]

Environmental Considerations: As a halogenated aromatic hydrocarbon, this compound should be presumed to be persistent and potentially harmful to aquatic life[6][7]. Therefore, under no circumstances should it be released into the environment or disposed of via the sanitary sewer system[1][8][9]. Hazardous decomposition products from combustion include toxic gases such as carbon oxides, sulfur oxides, and hydrogen chloride gas[4].

Pre-Disposal Waste Management: Handling and Segregation

Proper management begins at the point of generation. Contaminated materials and residual chemicals must be handled with the same diligence as the pure compound.

Waste Segregation: The cardinal principle of chemical waste management is segregation. Waste containing N-(2-chlorophenyl)-4-methylbenzenesulfonamide must be kept separate from other waste streams to prevent unintended reactions and to ensure correct disposal routing.

  • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and residual solid compound. This should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is used in solution, the resulting waste stream must be classified as halogenated organic liquid waste. Do not mix with non-halogenated solvent waste[10].

  • Sharps Waste: Contaminated needles or glassware must be disposed of in a designated, puncture-proof sharps container that is also labeled for chemical contamination.

Container Selection and Labeling: Use only chemically compatible containers for waste accumulation. High-density polyethylene (HDPE) or glass containers are typically appropriate. Metal containers are not recommended as halogenated compounds can degrade to form acids that corrode metal[11].

All waste containers must be labeled immediately upon the first addition of waste. The label must be robust and contain the following information:

Label ComponentRequirementRationale
"Hazardous Waste" MandatoryClearly identifies the container's contents as regulated waste.
Full Chemical Name N-(2-chlorophenyl)-4-methylbenzenesulfonamideEnsures accurate identification for the disposal vendor. Avoid abbreviations.
Hazard Pictograms Exclamation Mark, Health HazardVisually communicates the specific risks (irritant, toxic) as per GHS.
Accumulation Start Date Date of first waste additionTracks accumulation time to comply with site-specific and federal limits (e.g., 365 days)[12].
Principal Investigator/Lab Name and Contact InformationIdentifies the source of the waste for accountability and inquiries.

Containers must remain closed at all times except when actively adding waste[13]. Store sealed waste containers in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet, away from incompatible materials like strong oxidizing agents[4][11].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory when handling waste containing N-(2-chlorophenyl)-4-methylbenzenesulfonamide to mitigate the risks of skin, eye, and respiratory exposure.

Body AreaRequired PPEStandard/SpecificationJustification
Hands Nitrile GlovesASTM D6319Provides a barrier against skin contact, preventing irritation[1][10]. Double-gloving is recommended for spill cleanup.
Eyes/Face ANSI Z87.1 Approved Safety GogglesANSI Z87.1Protects against splashes and airborne dust, preventing serious eye irritation[2]. A face shield should be worn over goggles when handling larger quantities.
Body Flame-Resistant Laboratory CoatNFPA 2112Protects skin and personal clothing from contamination. Must be kept fully buttoned.
Respiratory Use in a certified chemical fume hoodN/APrimary engineering control to prevent inhalation of dust, which may cause respiratory irritation[2][5]. If a hood is unavailable, a NIOSH-approved respirator with P100 cartridges is required.

Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large (>100g), uncontained, or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Don PPE: Before addressing any spill, don the full PPE described in Section 3.

  • Contain the Spill: For solid spills, gently cover with an absorbent material or spill pads to prevent dust from becoming airborne. Do not use water.

  • Clean-Up: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. For final decontamination, wipe the area with a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the wipe as hazardous waste.

  • Dispose: Seal and label the waste container as described in Section 2.

  • Report: Document the spill and cleanup procedure according to your institution's policies.

Step-by-Step Disposal Procedure

The final disposal of N-(2-chlorophenyl)-4-methylbenzenesulfonamide must be conducted by a licensed hazardous waste management company. The laboratory's responsibility is to ensure the waste is correctly characterized, packaged, and documented for pickup.

DisposalWorkflow cluster_prep Phase 1: In-Lab Waste Preparation cluster_disposal Phase 2: Final Disposal start Waste Generated (N-(2-chlorophenyl)-4-methylbenzenesulfonamide) decision_form Is waste solid or liquid? start->decision_form solid_path Solid Waste (e.g., powder, contaminated PPE) decision_form->solid_path Solid liquid_path Liquid Waste (e.g., in solution) decision_form->liquid_path Liquid container_solid Place in dedicated, leak-proof solid waste container (HDPE or Glass) solid_path->container_solid container_liquid Place in dedicated, leak-proof halogenated liquid waste container (HDPE or Glass) liquid_path->container_liquid label_waste Label container immediately with: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date container_solid->label_waste container_liquid->label_waste store_waste Store sealed container in Satellite Accumulation Area (Secondary Containment) label_waste->store_waste contact_vendor Contact institution's EHS or licensed waste disposal vendor to schedule pickup. store_waste->contact_vendor documentation Complete all required waste manifests and maintain records. contact_vendor->documentation final_disposal Disposal via High-Temperature Incineration by licensed facility documentation->final_disposal

Caption: Decision workflow for the disposal of N-(2-chlorophenyl)-4-methylbenzenesulfonamide.

Procedural Steps:

  • Waste Characterization and Segregation: As detailed in Section 2 and the workflow diagram, correctly identify the waste as solid or liquid and place it in the appropriate, segregated container.

  • Containerization and Labeling: Use a chemically compatible, leak-proof container. Ensure it is sealed and accurately labeled with all required information[1][3].

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the removal of the waste. Provide them with the full chemical name and hazard information.

  • Documentation: Complete any required waste manifest forms provided by the disposal vendor or your institution. Retain copies of all documentation for your records, as required by EPA and local regulations.

  • Final Disposition: The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[8]. This process ensures the complete destruction of the compound and minimizes environmental release.

References

  • N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET, 4-Chlorophenyl methyl sulfone. (2025). Thermo Fisher Scientific. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage. [Link]

  • Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]

  • Chemical Compatibility Chart. Sterlitech. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health-Aberdeen. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect. National Association of Boards of Pharmacy (NABP). [Link]

  • Chemical Compatibility Chart. (2024). Walchem. [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. (2018). Alston & Bird. [Link]

  • EPA's New Rules on Drug Disposal Begin in August. (2020). Drug Topics. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.